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  • Product: Methyl 3-hydroxybut-2-enoate
  • CAS: 63289-97-4

Core Science & Biosynthesis

Foundational

Methyl 3-Hydroxybut-2-enoate: Tautomeric Dynamics, Thermodynamic Stability, and Synthetic Utility

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In the realm of organic synthesis and pharmaceutical development, β-dicarbonyl compounds are foundational building blocks....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the realm of organic synthesis and pharmaceutical development, β-dicarbonyl compounds are foundational building blocks. Among them, methyl acetoacetate (methyl 3-oxobutanoate) is ubiquitous. However, its reactivity, coordination chemistry, and thermodynamic behavior are fundamentally dictated by its enol tautomer: methyl 3-hydroxybut-2-enoate .

This whitepaper provides a comprehensive mechanistic analysis of methyl 3-hydroxybut-2-enoate. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, delving into the thermodynamic causality of its keto-enol equilibrium, the solvent-dependent stabilization of the enol form, and self-validating experimental protocols for its isolation, quantification, and application in coordination chemistry.

Chemical Structure & Thermodynamic Causality

Methyl 3-hydroxybut-2-enoate (CAS: 63289-97-4) does not exist in isolation under standard conditions; it exists in a dynamic, rapidly equilibrating keto-enol tautomerism with methyl 3-oxobutanoate[1].

The Causality of Enol Stabilization

In aliphatic systems, the keto form is typically favored due to the high bond energy of the C=O double bond compared to the C=C double bond. However, methyl 3-hydroxybut-2-enoate defies this rule under specific conditions due to two synergistic stabilizing factors:

  • Conjugation: The formation of the C=C double bond in the enol form creates an extended π -conjugated system with the adjacent ester carbonyl, lowering the overall energy of the molecule.

  • Intramolecular Hydrogen Bonding: The enol hydroxyl group (-OH) acts as a hydrogen bond donor to the ester carbonyl oxygen, forming a stable, planar, six-membered pseudo-ring[2].

Solvent Dielectric Effects (The Onsager–Kirkwood Model)

The equilibrium position is highly sensitive to the dielectric constant ( ϵ ) of the surrounding medium.

  • Gas Phase & Non-Polar Solvents (e.g., CCl4​ , CDCl3​ ): The intramolecular hydrogen bond remains intact. Because the enol form is less polar (lower dipole moment) than the keto form, it is thermodynamically favored in the gas phase and non-polar microenvironments[3].

  • Polar Solvents (e.g., DMSO, H2​O ): Polar solvent molecules act as competitive hydrogen bond acceptors/donors. They disrupt the intramolecular hydrogen bond of the enol, forcing the molecule into the more polar keto conformation, which is subsequently stabilized by intermolecular solvent interactions[2][4].

Tautomerization Keto Methyl 3-oxobutanoate (Keto Form) Enol Methyl 3-hydroxybut-2-enoate (Enol Form) Keto->Enol Non-polar Solvents (Gas phase, CDCl3) Favors Intramolecular H-Bond Enol->Keto Polar Solvents (DMSO, H2O) Favors Intermolecular H-Bond H_Bond Stable 6-Membered Pseudo-Ring H_Bond->Enol Solvent_Int Solvent Shell Stabilization Solvent_Int->Keto

Caption: Thermodynamic and kinetic drivers of the keto-enol tautomerization pathway based on solvent polarity.

Quantitative Data & Physical Properties

To facilitate experimental design, the physical and thermodynamic properties of the enol form and its equilibrium dynamics are summarized below.

Table 1: Chemical and Physical Identifiers
PropertyValueReference / Source
IUPAC Name Methyl 3-hydroxybut-2-enoate[1]
CAS Number 63289-97-4 (Enol) / 105-45-8 (Equilibrium)[5]
Molecular Formula C5​H8​O3​ Computed by PubChem[1]
Molecular Weight 116.11 g/mol Computed by PubChem[1]
SMILES CC(=CC(=O)OC)O[6]
Monoisotopic Mass 116.04734 Da[7]
Table 2: Thermodynamic Enthalpy of Tautomerization ( ΔHenol−keto∘​ )

Note: Negative values indicate that the enol form is enthalpically favored.

Phase / Solvent ΔHenol−keto∘​ (kcal/mol)Causality / Mechanism
Gas Phase (445–373 K) -3.04Absence of intermolecular disruption; pure intramolecular H-bond stabilization[3].
Neat Liquid ~ -0.5 to -1.0Partial disruption by neighboring polar keto molecules[3].
Polar Solvent (DMSO) > +1.0 (Keto favored)High dielectric constant ( ϵ≈47 ) stabilizes the higher dipole moment of the keto form[4].

Experimental Workflows & Self-Validating Protocols

To leverage methyl 3-hydroxybut-2-enoate in drug development (e.g., as a ligand for metalloenzymes or as a nucleophile in Biginelli multi-component reactions), one must be able to accurately quantify its presence and isolate its reactive complexes.

Protocol 1: NMR Quantification of Keto-Enol Ratio (A Self-Validating System)

This protocol utilizes 1H NMR to determine the equilibrium constant ( Keq​ ) of the tautomeric mixture. The system is self-validating because the internal integration ratios of the enol specific peaks must equal 1:1, ensuring no overlapping impurities are skewing the data.

Step-by-Step Methodology:

  • Sample Preparation: Prepare two separate 1.0 mM solutions of methyl acetoacetate. Dissolve Sample A in CDCl3​ (non-polar) and Sample B in DMSO−d6​ (polar)[4]. Causality: Maintaining a low, constant solute concentration (1 mM) prevents solute-solute intermolecular hydrogen bonding from artificially shifting the equilibrium.

  • Acquisition: Acquire 1H NMR spectra at 400 MHz and 298 K using a standard 30-degree pulse sequence with a relaxation delay ( d1 ) of at least 5 seconds to ensure complete relaxation of the enol hydroxyl proton.

  • Self-Validation (Integration Check):

    • Locate the enol vinylic proton ( =CH− ) at δ ~5.10 ppm [8].

    • Locate the enol hydroxyl proton ( −OH ) at δ ~12.05 ppm [8].

    • Validation Gate: Integrate both peaks. The ratio must be exactly 1:1. If it is not, the relaxation delay is insufficient, or the -OH is undergoing rapid exchange with trace water.

  • Keto Quantification: Locate the keto methylene protons ( −CH2​− ) at δ ~3.50 ppm [8]. Integrate this peak.

  • Calculation: Calculate the equilibrium constant:

    Keq​=Integration of Keto (−CH2​−)/2Integration of Enol (=CH−)​

NMR_Workflow Step1 1. Sample Prep 1 mM Solute in NMR Solvent Decision1 Solvent Selection Step1->Decision1 Step2 2. 1H NMR Acquisition 400 MHz, 298 K, d1 > 5s Step3 3. Self-Validation Gate Integrate enol -OH (12 ppm) vs =CH- (5.1 ppm) Step2->Step3 Decision2 Ratio == 1:1? Step3->Decision2 Step4 4. Keto Integration Integrate -CH2- (3.5 ppm) Step5 5. K_eq Calculation [Enol] / [Keto] Step4->Step5 Decision1->Step2 CDCl3 (Non-polar) Decision1->Step2 DMSO-d6 (Polar) Decision2->Step4 YES (Validated) Error Increase d1 delay or dry solvent (D2O exchange) Decision2->Error NO (Invalid) Error->Step2

Caption: Self-validating NMR workflow for quantifying methyl 3-hydroxybut-2-enoate tautomeric equilibria.

Protocol 2: Synthesis of a Transition Metal-Enolate Complex

Methyl 3-hydroxybut-2-enoate is an exceptional bidentate ligand. By displacing the enol proton, it forms highly stable, square-planar or octahedral complexes with transition metals (e.g., Cu2+ , Fe3+ ).

Step-by-Step Methodology:

  • Deprotonation: Dissolve 10 mmol of methyl acetoacetate in 20 mL of anhydrous methanol. Slowly add 10 mmol of sodium methoxide ( NaOMe ) at 0 °C under an argon atmosphere. Causality: NaOMe is chosen because its conjugate acid (methanol) is the solvent, preventing transesterification side-reactions while quantitatively generating the sodium enolate.

  • Metalation: Dissolve 5 mmol of Copper(II) acetate monohydrate in 10 mL of methanol. Add this dropwise to the enolate solution over 15 minutes. The solution will immediately turn deep blue/green, indicating ligand-to-metal charge transfer (LMCT).

  • Precipitation & Isolation: Stir for 2 hours at room temperature. Add 10 mL of cold distilled water to force the precipitation of the neutral Cu(methyl 3-hydroxybut-2-enoate)2​ complex. Filter via vacuum and wash with cold ethanol.

  • Validation: Perform FT-IR spectroscopy. The free ester C=O stretch (~1740 cm−1 ) and ketone C=O stretch (~1715 cm−1 ) will disappear, replaced by a strongly delocalized, chelated C=O⋯Cu stretch shifted down to ~1600 cm−1 . This massive bathochromic shift acts as the absolute validation of successful bidentate enolate coordination.

Conclusion

Methyl 3-hydroxybut-2-enoate is not merely a transient intermediate; it is a thermodynamically definable, isolable (via complexation), and highly reactive species. Understanding the Onsager-Kirkwood solvent effects on its stability allows researchers to rationally design reaction conditions—using non-polar solvents to drive enol-dependent nucleophilic attacks, or utilizing polar environments to favor keto-electrophilicity. By employing self-validating analytical protocols, drug development professionals can ensure absolute reproducibility when utilizing this critical β -dicarbonyl building block.

References

  • PubChem, National Institutes of Health. "Methyl 3-hydroxybut-2-enoate | C5H8O3 | CID 54691070". Available at:[Link]

  • The Journal of Physical Chemistry (ACS Publications). "Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate". Folkendt, M. M., et al., 1985, 89(15), 3347–3352. Available at:[Link]

  • Journal of Chemical Education (ACS Publications). "Expansion of the Classic Acetylacetone Physical Chemistry Laboratory NMR Experiment: Correlation of the Enol–Keto Equilibrium Position with the Solvent Dipole Moment". Feltman, P. M., et al., 2007/2014. Available at:[Link]

  • The Royal Society of Chemistry. "Acid-Labile δ -Ketal- β -Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ -Ketal" (Supporting Information detailing NMR shifts of keto/enol mixtures). Available at:[Link]

  • LIPID MAPS Structure Database (LMSD). "Methyl 3-hydroxybut-2-enoate (LMFA07010948)". Available at: [Link]

Sources

Exploratory

The NMR Topography of Methyl 3-Hydroxybut-2-enoate: Chemical Shifts, Tautomerism, and Quantitative Methodologies

Executive Summary Methyl 3-hydroxybut-2-enoate is the IUPAC designation for the enol tautomer of methyl acetoacetate. In both fundamental organic synthesis and pharmaceutical development, β-keto esters serve as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-hydroxybut-2-enoate is the IUPAC designation for the enol tautomer of methyl acetoacetate. In both fundamental organic synthesis and pharmaceutical development, β-keto esters serve as critical building blocks. However, their behavior in solution is governed by a dynamic keto-enol tautomerism. Accurately characterizing the enol form using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of stereoelectronic effects, intramolecular hydrogen bonding, and solvent causality. This guide provides a comprehensive framework for analyzing these chemical shifts and executing self-validating quantitative NMR (qNMR) workflows.

Thermodynamic Causality and Solvent Effects

The equilibrium between the keto form (methyl 3-oxobutanoate) and the enol form (methyl 3-hydroxybut-2-enoate) is highly sensitive to the physicochemical environment[1].

  • Enthalpic vs. Entropic Drivers: The enol form is enthalpically favored due to the formation of a highly stable, conjugated pseudo-six-membered ring. This is facilitated by a strong intramolecular hydrogen bond between the enol hydroxyl group and the ester carbonyl oxygen[1]. Conversely, the keto form is entropically favored due to its greater conformational flexibility.

  • Solvent Causality: In non-polar solvents (e.g., CCl 4​ , CDCl 3​ ) or in the gas phase, the enol form is highly stabilized[2]. The molecule minimizes its interaction with the surrounding non-polar environment by satisfying its hydrogen-bonding capacity internally. In contrast, polar protic solvents (like D 2​ O or CD 3​ OD) competitively disrupt this internal hydrogen bond, shifting the equilibrium predominantly toward the keto tautomer.

Tautomerization_Logic Keto Keto Tautomer (Methyl 3-oxobutanoate) Enol Enol Tautomer (Methyl 3-hydroxybut-2-enoate) Keto->Enol Dynamic Equilibrium H_Bond Intramolecular H-Bonding (Enthalpic Stabilization) H_Bond->Enol Entropy Conformational Freedom (Entropic Stabilization) Entropy->Keto NonPolar Non-Polar Solvents / Gas Phase NonPolar->H_Bond Preserves H-Bond Polar Polar Protic Solvents Polar->Keto Disrupts H-Bond

Fig 1: Thermodynamic and solvent causality governing the keto-enol tautomeric equilibrium.

1 H NMR Chemical Shift Analysis

The 1 H NMR spectrum of methyl 3-hydroxybut-2-enoate in CDCl 3​ presents a textbook example of extreme chemical shielding and deshielding environments[3].

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCausality & Structural Rationale
-OH (Enol)~11.96 - 12.10Singlet (br)1HExtreme deshielding due to the strong intramolecular hydrogen bond with the ester carbonyl, which severely depletes electron density around the proton[1],[3].
=CH- (Alpha)~4.98 - 5.05Singlet1HLocated on an sp 2 carbon, yet highly shielded relative to typical alkenes. This is caused by the strong electron-donating resonance effect (+M effect) of the enol oxygen, increasing electron density at the alpha position[1].
-OCH 3​ (Ester)~3.70 - 3.77Singlet3HDeshielded by the direct inductive withdrawal (-I effect) of the adjacent ester oxygen[1].
-CH 3​ (Allylic)~1.92 - 1.95Singlet3HSlightly deshielded due to its allylic position adjacent to the enol double bond, shifting it downfield from a standard alkane methyl group[1].

13 C NMR Chemical Shift Analysis

The 13 C NMR spectrum further corroborates the conjugated nature of the enol tautomer. The electronic push-pull system within the molecule drastically alters the carbon resonances compared to isolated functional groups[4].

Carbon EnvironmentChemical Shift (δ, ppm)Causality & Structural Rationale
C-OH (C3, Enol)~175.5Highly deshielded sp 2 carbon due to direct attachment to the electronegative hydroxyl oxygen and participation in the conjugated system[4].
C=O (C1, Ester)~171.0The ester carbonyl carbon is shielded relative to a standard ketone (~200 ppm) due to the resonance contribution from the methoxy oxygen, but remains highly deshielded overall[4].
=CH- (C2, Alpha)~89.5Exceptionally shielded for an sp 2 hybridized carbon. The resonance structure places a partial negative charge on this carbon, pushing its shift far upfield from typical alkene carbons (~120-140 ppm)[4].
-OCH 3​ (Methoxy)~51.2Standard shift for a methoxy carbon attached to an ester carbonyl[5].
-CH 3​ (Allylic)~21.1Standard shift for a methyl group attached to an sp 2 hybridized carbon[5].

Experimental Protocol: Self-Validating qNMR Workflow

To accurately determine the keto-enol ratio and extract thermodynamic parameters, the NMR acquisition must be designed as a self-validating system. Standard rapid-acquisition NMR protocols often fail to provide accurate integrations due to differential longitudinal relaxation times (T 1​ ) between the keto and enol protons.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 20 mg of high-purity methyl acetoacetate in 0.6 mL of anhydrous CDCl 3​ . Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Degassing: Purge the NMR tube with dry nitrogen or argon for 2 minutes. Removing dissolved paramagnetic oxygen prevents line broadening and ensures accurate T 1​ relaxation.

  • Temperature Equilibration: Insert the sample into the NMR probe and allow it to equilibrate at exactly 298 K for 10 minutes. Temperature fluctuations will directly alter the equilibrium constant ( Keq​ )[1].

  • T 1​ Estimation (Inversion Recovery): Run a quick inversion-recovery sequence to estimate the longest T 1​ in the molecule (usually the enol -OH or the keto -CH 2​

    • protons).
  • Quantitative 1 H Acquisition:

    • Set the pulse angle to 90°.

    • Set the relaxation delay (D1) to at least 5×T1(max)​ (typically 15-20 seconds). Causality: This ensures the complete return of macroscopic magnetization to the z-axis, preventing signal saturation.

    • Acquire 16 to 32 transients to achieve a high signal-to-noise ratio (SNR > 250:1).

  • Self-Validation & Integration:

    • Phase and baseline-correct the spectrum manually.

    • Integrate the enol =CH- signal at ~5.0 ppm ( Ienol​ ) and the keto -CH 2​

      • signal at ~3.4 ppm ( Iketo​ ).
    • Validation Check: The integration of the enol -CH 3​ (~1.9 ppm) must exactly equal 3×Ienol​ . The integration of the keto -CH 3​ (~2.2 ppm) must exactly equal 1.5×Iketo​ . If these mass balances fail, the relaxation delay was insufficient or impurities are present.

    • Calculate the equilibrium constant: Keq​=Iketo​/2Ienol​​ .

qNMR_Workflow Prep Sample Prep: CDCl3 + TMS (Establishes Baseline Environment) Degas Degas with N2/Ar (Removes Paramagnetic O2) Prep->Degas Temp Thermal Equilibration at 298 K (Stabilizes K_eq) Degas->Temp Acquire 90° Pulse, D1 > 5*T1 (Prevents Signal Saturation) Temp->Acquire Integrate Integrate =CH- (Enol) & -CH2- (Keto) (Extracts Molar Ratios) Acquire->Integrate Validate Self-Validation: Check CH3 Mass Balances Integrate->Validate

Fig 2: Self-validating quantitative NMR workflow for determining keto-enol equilibrium.

Conclusion

The characterization of methyl 3-hydroxybut-2-enoate via NMR is a masterclass in reading molecular microenvironments. The extreme downfield shift of the enol proton and the upfield shift of the alpha carbon are direct readouts of the intramolecular hydrogen bonding and resonance stabilization that define the molecule's existence. By employing rigorous, self-validating qNMR protocols, researchers can move beyond qualitative observation to extract precise thermodynamic data, ensuring robust reproducibility in downstream synthetic or pharmaceutical applications.

References

  • Folkendt, M. M., Weiss-Lopez, B. E., Chauvel, J. P., & True, N. S. (1985). "Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate." The Journal of Physical Chemistry - ACS Publications. URL:[Link]

  • "Introduction to 1H NMR Chemical Shifts." Wiley. URL:[Link]

  • "Acid-catalysed intramolecular addition of β-ketoesters to 1,3-dienes Supporting Information." RSC.org. URL:[Link]

  • Ashida, Y., Nakatsuji, H., & Tanabe, Y. (2017). "A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate." Organic Syntheses. URL:[Link]

Sources

Foundational

Thermodynamic Stability of the Methyl 3-Hydroxybut-2-enoate Enol Form: A Comprehensive Guide

[label="NMR Setup and Finalizing Document Executive Summary The thermodynamic equilibrium between methyl acetoacetate (the keto form) and its enol tautomer, methyl 3-hydroxybut-2-enoate, represents a foundational model f...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="NMR Setup and

Finalizing Document

Executive Summary

The thermodynamic equilibrium between methyl acetoacetate (the keto form) and its enol tautomer, methyl 3-hydroxybut-2-enoate, represents a foundational model for understanding proton transfer, resonance stabilization, and solvent-solute interactions. For researchers and drug development professionals, mastering this equilibrium is not merely an academic exercise; it is a critical parameter in predicting molecular reactivity, designing asymmetric catalytic workflows, and optimizing the synthesis of active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of the thermodynamic drivers governing the stability of the methyl 3-hydroxybut-2-enoate enol form, supported by quantitative data, field-proven analytical protocols, and implications for modern pharmaceutical development.

Thermodynamic Drivers of Tautomerization

The stability of the methyl 3-hydroxybut-2-enoate enol form is dictated by a delicate balance between enthalpic stabilization and entropic penalties, which are highly sensitive to the surrounding dielectric environment.

Enthalpic Stabilization vs. Entropic Penalty

In the gas phase, the enol form is enthalpically favored over the keto form by approximately -3.04 kcal/mol [1.6]. This stabilization is primarily driven by two structural phenomena:

  • Intramolecular Hydrogen Bonding (LBHB): The enol proton forms a low-barrier hydrogen bond with the ester carbonyl oxygen, creating a pseudo-six-membered ring that significantly lowers the potential energy of the system.

  • π -Electron Conjugation: The formation of the C=C double bond allows for extended resonance delocalization across the ester group.

However, this enthalpic advantage comes at a steep entropic cost. The rigid, cyclic structure imposed by the intramolecular hydrogen bond restricts the rotational degrees of freedom of the molecule. As a result, the enol form suffers an entropic penalty of approximately -8 cal/(mol·K)[1]. Because the Gibbs free energy ( ΔG=ΔH−TΔS ) governs the equilibrium, increasing the temperature amplifies the TΔS term, thereby shifting the equilibrium toward the entropically favored, flexible keto form.

Substituent and Solvent Effects

Unlike β -diketones, β -ketoesters like methyl acetoacetate possess an ester alkoxy group. The electronegative oxygen exerts a competing inductive effect that subtly destabilizes the keto form, while cross-conjugation in the ester moiety modulates the overall resonance stabilization of the enol[2].

In condensed phases, the dielectric constant of the solvent drastically alters the thermodynamic landscape. According to the Onsager-Kirkwood theory, the keto tautomer possesses a significantly larger dipole moment than the internally hydrogen-bonded enol tautomer. Consequently, polar solvents (e.g., acetonitrile, water) preferentially stabilize the keto form through strong dipole-dipole interactions. This dielectric stabilization reduces the enthalpic advantage of the enol form by 2-3 kcal/mol compared to the gas phase, often inverting the equilibrium to favor the keto form entirely[1][3].

G Keto Methyl Acetoacetate (Keto Form) Enol Methyl 3-hydroxybut-2-enoate (Enol Form) Keto->Enol Tautomerization H_Bond Intramolecular H-Bonding (Enthalpic Stabilization) H_Bond->Enol Stabilizes Conjugation pi-Electron Conjugation (Resonance) Conjugation->Enol Stabilizes Entropy Entropic Penalty (Restricted Rotation) Entropy->Enol Destabilizes Solvent Polar Solvents (Dielectric Stabilization) Solvent->Keto Stabilizes

Thermodynamic factors influencing the keto-enol equilibrium of methyl acetoacetate.

Quantitative Thermodynamic Data

To facilitate rapid comparative analysis, the thermodynamic parameters governing the keto-enol equilibrium of methyl acetoacetate are summarized below. Data illustrates the profound impact of phase and solvent polarity on the thermodynamic baseline.

Phase / Environment ΔHenol−keto∘​ (kcal/mol) ΔSenol−keto∘​ (cal/mol·K)Dominant Thermodynamic Driver
Gas Phase -3.04-8.0Enthalpy (Enol favored at lower temperatures)
Neat Liquid ~ -0.5 to -1.0~ -8.0Competing (Mixed equilibrium, temperature-dependent)
Nonpolar Solvent (Benzene) < 0 (Enol favored)VariableIntramolecular H-bonding preservation
Polar Solvent (Acetonitrile) > 0 (Keto favored)VariableDielectric stabilization of the polar keto dipole

Note: The reduction of ΔH∘ in condensed phases by 2-3 kcal/mol highlights the disruptive nature of intermolecular interactions on the enol's intramolecular hydrogen bond[1].

Self-Validating NMR Protocol for Equilibrium Determination

Accurate determination of the thermodynamic stability requires a robust, self-validating experimental design. 1 H NMR spectroscopy is the gold standard for this analysis, provided the acquisition parameters are rigorously controlled to prevent kinetic trapping or integration artifacts.

Step-by-Step Methodology

Step 1: Sample Preparation and Environmental Control

  • Action: Dissolve 1-3 drops of high-purity methyl acetoacetate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3​ for nonpolar baseline, CD3​CN for polar baseline) within a standard 5 mm NMR tube.

  • Causality: Utilizing a low analyte concentration prevents intermolecular solute-solute interactions (dimerization) from skewing the intramolecular keto-enol equilibrium.

Step 2: Rigorous Temperature Calibration

  • Action: Calibrate the NMR probe temperature using an external standard (e.g., ethylene glycol for high temperatures, methanol for low temperatures) rather than relying on the instrument's internal digital readout.

  • Causality: Thermodynamic parameters ( ΔH , ΔS ) are extracted via a Van 't Hoff plot ( lnK vs. 1/T ). A temperature deviation of even 1-2 K will exponentially propagate into the final enthalpy calculation, destroying the integrity of the data.

Step 3: Variable Temperature (VT) Data Acquisition

  • Action: Acquire 1 H NMR spectra across a broad temperature range (e.g., 328 K to 423 K for liquid phase)[1]. Ensure a sufficient relaxation delay ( d1≥5×T1​ ) is used.

  • Causality: The enol and keto protons have different longitudinal relaxation times ( T1​ ). Failing to allow complete relaxation will result in artificially truncated signals, leading to inaccurate integration and a flawed equilibrium constant ( Keq​ ).

Step 4: Signal Integration and Cross-Validation

  • Action: Integrate the enol vinyl proton signal ( ∼5.0 ppm) against the keto methylene proton signal ( ∼3.4 ppm).

  • Trustworthiness/Validation: Relying on a single proton pair is susceptible to baseline anomalies. To create a self-validating system, simultaneously integrate the enol methyl and keto methyl signals. The Keq​ calculated from the methine/methylene ratio must mathematically converge with the Keq​ derived from the methyl ratios. Divergence indicates peak overlap or integration error, prompting immediate recalibration.

Step 5: Van 't Hoff Analysis

  • Action: Plot lnKeq​ against 1/T . The slope of the linear regression yields −ΔH∘/R , and the y-intercept yields ΔS∘/R .

Workflow Prep 1. Sample Preparation (0.5-0.7 mL deuterated solvent) Temp 2. Temperature Calibration (Thermocouple insertion) Prep->Temp Acq 3. 1H NMR Acquisition (Variable Temperature Range) Temp->Acq Integ 4. Signal Integration (Enol vinyl vs. Keto methylene) Acq->Integ Calc 5. Thermodynamic Calculation (Van 't Hoff plot analysis) Integ->Calc

Step-by-step NMR workflow for determining keto-enol thermodynamic parameters.

Implications in Drug Development and Catalysis

For drug development professionals, the thermodynamic stability of the methyl 3-hydroxybut-2-enoate enol form directly dictates the trajectory of downstream synthetic pathways.

A prime example is the enantioselective hydrogenation of methyl acetoacetate over modified nickel (Ni) catalysts—a cornerstone reaction for producing chiral building blocks for APIs. The adsorption complex formed on the catalyst surface is highly dependent on the tautomeric state of the substrate. Research demonstrates that the enol(ate) tautomer selectively leads to the (S)-methyl-3-hydroxybutyrate product, whereas the diketo form yields the (R)-enantiomer[4].

Because the keto-enol ratio is thermodynamically governed by temperature and solvent polarity, process chemists can rationally tune these variables to enrich the desired tautomer in the pre-reaction mixture. By lowering the temperature in a nonpolar solvent, one can thermodynamically trap the enol form, thereby maximizing the enantiomeric excess (ee) of the (S)-product. This demonstrates how fundamental thermodynamic principles are translated into high-yield, stereospecific industrial manufacturing.

References

  • Gas-Phase 1H NMR Studies of Keto-Enol Tautomerism of Acetylacetone, Methyl Acetoacetate, and Ethyl Acetoacetate. The Journal of Physical Chemistry.[Link]

  • Combined Experimental and Theoretical Study of Methyl Acetoacetate Adsorption on Ni{100}. ACS Publications.[Link]

  • Expansion of the Classic Acetylacetone Physical Chemistry Laboratory NMR Experiment: Correlation of the Enol–Keto Equilibrium Position with the Solvent Dipole Moment. Journal of Chemical Education.[Link]

  • Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. Journal of Chemical Education.[Link]

Sources

Exploratory

Spectroscopic Characterization of Methyl 3-Hydroxybut-2-enoate Isomers: A Comprehensive Technical Guide

Executive Summary In the realm of drug development and synthetic organic chemistry, the structural plasticity of β -dicarbonyl compounds plays a critical role in reactivity, receptor binding, and pharmacokinetics. Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and synthetic organic chemistry, the structural plasticity of β -dicarbonyl compounds plays a critical role in reactivity, receptor binding, and pharmacokinetics. Methyl 3-hydroxybut-2-enoate is the enol tautomer of methyl acetoacetate. Characterizing its specific isomeric forms—primarily the thermodynamically stable Z-enol and the elusive E-enol—requires a rigorous spectroscopic approach. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the thermodynamic causality driving tautomerization and establish self-validating spectroscopic protocols to accurately quantify and isolate these isomers.

Structural Dynamics & Thermodynamic Causality

Methyl acetoacetate exists in a dynamic keto-enol equilibrium. The keto form (methyl 3-oxobutanoate) and the enol form (methyl 3-hydroxybut-2-enoate) exhibit vastly different physicochemical properties.

The enol form can theoretically exist as E and Z stereoisomers. However, the Z-enol is overwhelmingly favored due to the formation of a six-membered Resonance-Assisted Hydrogen Bond (RAHB) between the enolic hydroxyl group and the ester carbonyl[1]. This intramolecular hydrogen bond drastically lowers the enthalpy of the Z-enol, making it enthalpically favored over the keto form[2]. Conversely, the keto form is entropically favored; the absence of the rigid hydrogen-bonded ring allows for greater rotational freedom around the σ -bonds[2].

The E-enol lacks this stabilizing RAHB and suffers from steric hindrance between the methyl and methoxy groups, rendering it virtually undetectable under standard conditions unless isolated in a cryogenic matrix[1].

Tautomerism Keto Keto Form (Methyl 3-oxobutanoate) Z_Enol Z-Enol Form (Methyl (Z)-3-hydroxybut-2-enoate) Stabilized by RAHB Keto->Z_Enol Tautomerization (Thermally Accessible) E_Enol E-Enol Form (Methyl (E)-3-hydroxybut-2-enoate) Sterically Hindered Z_Enol->E_Enol Photoisomerization (Requires UV/Matrix Trap)

Logical relationship and thermodynamic favorability of methyl acetoacetate tautomers.

Spectroscopic Signatures

To build a robust analytical framework, we must rely on orthogonal spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the most definitive signatures for distinguishing the keto form from the Z-enol isomer.

Nuclear Magnetic Resonance (NMR)

In 1 H NMR, the defining feature of the Z-enol is the extreme deshielding of the enolic proton due to the RAHB. In neat liquid at 423 K, this proton resonates at δ 11.96 ppm[3]. The vinylic proton, unique to the enol form, appears at δ 4.98 ppm, providing a clean, isolated signal for quantitative integration against the keto methylene protons at δ 3.42 ppm[3].

Table 1: Quantitative 1 H NMR Chemical Shifts (Neat Liquid, 423 K) [3]

Structural FeatureKeto Form ( δ ppm)Z-Enol Form ( δ ppm)Causality for Chemical Shift
Enol O-H -11.96Extreme deshielding via strong intramolecular RAHB.
Vinylic C-H -4.98 sp2 hybridization and conjugation effects.
Methylene CH 2​ 3.42- α -position to two electron-withdrawing carbonyls.
Ester Methoxy CH 3​ 3.773.77Magnetically similar environments; often overlapping.
Ketone/Enol Methyl CH 3​ 2.17~1.95Shielded in the enol due to loss of adjacent carbonyl anisotropy.
Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to the bond order changes during tautomerization. The keto form exhibits two distinct C=O stretches. Upon conversion to the Z-enol, the ester carbonyl becomes conjugated and participates in hydrogen bonding, which lengthens the C=O bond and shifts its stretching frequency significantly lower[4].

Table 2: Key IR Stretching Frequencies (CCl 4​ Solution) [4]

Vibrational ModeKeto Form (cm −1 )Z-Enol Form (cm −1 )Diagnostic Significance
ν (O-H)-~2600–3000Broadness and low frequency confirm the RAHB.
ν (C=O) ester~1740~1650Red-shift confirms conjugation and H-bond acceptance.
ν (C=O) ketone~1720-Disappears upon enolization.
ν (C=C) alkene-~1625Confirms the formation of the enol double bond.

Experimental Workflows & Protocols

To ensure data integrity, experimental protocols must be self-validating. The following workflows detail how to accurately extract thermodynamic parameters and isolate transient isomers.

Protocol 1: NMR-Based Thermodynamic Profiling of Keto-Enol Equilibria

This protocol utilizes variable-temperature (VT) NMR to extract the enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of tautomerization.

Step 1: Solvent Selection & Sample Preparation Prepare a 5-10% (v/v) solution of methyl acetoacetate in a non-polar, aprotic solvent (e.g., CCl 4​ or d8​ -toluene)[4]. Causality: Polar solvents (like DMSO or Methanol) actively compete for hydrogen bonding, disrupting the enol's RAHB and artificially shifting the equilibrium toward the keto form[5]. Non-polar solvents preserve the intrinsic thermodynamic preference[2].

Step 2: Probe Equilibration Insert the sample into the NMR spectrometer. For each target temperature (e.g., ranging from 298 K to 423 K), allow the sample to equilibrate in the probe for a minimum of 15 minutes[3]. Causality: Tautomerization is relatively slow on the NMR timescale. Thermal gradients across the sample tube will cause line broadening and inaccurate integrations; thermal equilibrium is non-negotiable.

Step 3: Spectral Acquisition (Self-Validation Step) Acquire the 1 H NMR spectra. Crucial: Set the relaxation delay ( d1​ ) to at least 5×T1​ (longitudinal relaxation time) of the slowest-relaxing proton. Causality: Failing to allow complete relaxation will result in signal saturation. By ensuring d1​≥5×T1​ , the integrated area remains strictly proportional to the molar concentration, self-validating the quantitative accuracy of the experiment.

Step 4: Integration & Thermodynamic Extraction Integrate the enol vinylic proton ( δ 4.98 ppm) and the keto methylene protons ( δ 3.42 ppm)[3]. Calculate the equilibrium constant Keq​=[Enol]/[Keto] . Plot ln(Keq​) versus 1/T (van 't Hoff plot) to extract ΔH∘ (slope) and ΔS∘ (intercept)[2].

NMR_Protocol Step1 1. Sample Prep Non-polar solvent to preserve RAHB Step2 2. Equilibration 15 min thermal stabilization in probe Step1->Step2 Step3 3. Acquisition 1H NMR with relaxation delay ≥ 5*T1 Step2->Step3 Step4 4. Integration Enol (δ 4.98) vs Keto (δ 3.42) Step3->Step4 Step5 5. Extraction Calculate K_eq and van 't Hoff parameters Step4->Step5

Self-validating NMR workflow for thermodynamic profiling of keto-enol equilibria.

Protocol 2: Matrix-Isolation IR Spectroscopy for E-Enol Characterization

Because the E-enol is sterically hindered, it must be forced into existence and trapped.

Step 1: Cryogenic Deposition Vaporize methyl acetoacetate and mix it with an inert host gas (e.g., Argon) at a ratio of 1:1000. Deposit the mixture onto a CsI window cooled to 15 K in a high-vacuum cryostat[1]. Causality: The extreme dilution prevents intermolecular interactions, while the 15 K matrix immobilizes the molecules, preventing thermal reversion of any generated high-energy isomers.

Step 2: UV Photoisomerization Irradiate the matrix with tunable UV light ( λ≈260 nm). Causality: The UV energy breaks the RAHB and excites the π -system, allowing rotation around the C=C bond to form the E-enol.

Step 3: IR Monitoring Monitor the IR spectrum. The successful generation of the E-enol is validated by the disappearance of the broad RAHB O-H stretch (~2600 cm −1 ) and the emergence of a sharp, free O-H stretch above 3500 cm −1 , alongside a blue-shift in the ester C=O stretch as it is freed from hydrogen bonding[1].

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Protocols & Analytical Methods

Method

Application Note: Protocols for the Catalytic Asymmetric Hydrogenation of Methyl 3-Hydroxybut-2-Enoate

Executive Summary Methyl 3-hydroxybut-2-enoate is the enol tautomer of methyl 3-oxobutanoate, universally known in organic synthesis as methyl acetoacetate[1]. The asymmetric hydrogenation of this β-keto ester system is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-hydroxybut-2-enoate is the enol tautomer of methyl 3-oxobutanoate, universally known in organic synthesis as methyl acetoacetate[1]. The asymmetric hydrogenation of this β-keto ester system is a landmark transformation in pharmaceutical manufacturing, yielding enantiopure methyl 3-hydroxybutyrate—a critical chiral building block for antibiotics, statins, and vitamins. This application note details the optimized, self-validating protocols for ruthenium-catalyzed asymmetric hydrogenation using chiral BINAP ligands. By bridging mechanistic theory with rigorous experimental execution, this guide ensures high turnover frequencies (TOF) and exceptional enantiomeric excess (ee).

Mechanistic Insights & Causality of Experimental Choices

As a Senior Application Scientist, it is critical to understand that successful asymmetric catalysis relies on manipulating the micro-environment of the reaction. The following principles dictate our protocol design:

Tautomeric Dynamics and Substrate Coordination: In solution, the substrate exists in a dynamic equilibrium between the keto form (methyl 3-oxobutanoate) and the enol form (methyl 3-hydroxybut-2-enoate)[1]. While the enol form is prominent, the Ru-BINAP catalyst preferentially coordinates to the keto tautomer via a bidentate interaction involving both the ketone and ester carbonyl oxygens. This highly organized transition state is the primary driver for the near-perfect stereocontrol observed in Noyori-type hydrogenations[2]. As the keto form is hydrogenated, Le Chatelier's principle drives the rapid tautomerization of the enol form, ensuring quantitative conversion.

Solvent Selection (The Proton Donor Effect): Solvent choice in this protocol is not merely a matter of solubility; it is a fundamental mechanistic parameter. Alcoholic solvents, particularly methanol, act as vital proton donors. They significantly accelerate the release of the hydrogenated product from the ruthenium-alkoxide intermediate, turning over the catalyst much faster than aprotic alternatives[3]. Conversely, the presence of water is strictly detrimental to both catalytic activity and enantioselectivity[3]. Thus, rigorously dried and degassed methanol is mandatory.

Temperature and Mass Transfer Kinetics: Operating at 60 °C provides an optimal kinetic balance. Lower temperatures (e.g., 40 °C) severely restrict the turnover frequency (TOF), dropping yields to ~32% within standard timeframes. Elevating the temperature to 60 °C ensures quantitative conversion (>99%) without compromising the enantiomeric excess, which remains robust at ~97%[4]. Vigorous stirring is also mandated to overcome hydrogen gas-liquid mass transfer limitations.

Quantitative Data Summary

The following table synthesizes the causal relationship between reaction parameters and the resulting catalytic efficiency.

Table 1: Influence of Reaction Parameters on the Asymmetric Hydrogenation of Methyl 3-Hydroxybut-2-Enoate

Solvent SystemTemperature (°C)H₂ Pressure (atm)Conversion (%)Enantiomeric Excess (% ee)Mechanistic Note
Anhydrous Methanol 60 40 >99 97 Optimal proton-donating environment[4]
Anhydrous Methanol404032>95Lower TOF due to reduced thermal energy[4]
THF (Aprotic)6040<50<90Aprotic nature slows product release[3]
Methanol / H₂O6040<20<50Water poisons catalyst selectivity/activity[3]

Experimental Workflow

Workflow N1 Substrate & Catalyst Prep (Inert Atmosphere) N2 Solvent Degassing (Methanol) N1->N2 N3 Mix Methyl 3-hydroxybut-2-enoate & Ru-BINAP Catalyst N2->N3 N4 Transfer to Autoclave N3->N4 N5 Hydrogenation (40-50 atm H2, 60 °C) N4->N5 N6 Cooling & Depressurization N5->N6 N7 Workup & Extraction N6->N7 N8 Chiral GC/HPLC Analysis N7->N8

Workflow for Ru-BINAP asymmetric hydrogenation of methyl 3-hydroxybut-2-enoate.

Step-by-Step Protocol

This methodology is designed as a self-validating system. By coupling rigorous inert-atmosphere techniques with downstream chiral chromatographic validation, researchers can immediately diagnose catalyst poisoning or solvent contamination.

Materials and Reagents
  • Substrate: Methyl 3-hydroxybut-2-enoate (methyl acetoacetate), distilled under reduced pressure prior to use to remove polymeric impurities.

  • Catalyst: RuCl₂ₙ or an equivalent pre-formed chiral ruthenium complex.

  • Solvent: Anhydrous methanol (HPLC grade, <50 ppm H₂O).

  • Gas: High-purity Hydrogen (H₂, 99.999%).

Catalyst and Substrate Preparation (Glovebox)
  • Solvent Degassing: Subject the anhydrous methanol to three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen irreversibly oxidizes the Ru(II) center to an inactive Ru(III) species.

  • Catalyst Loading: Inside an argon-filled glovebox, transfer the pre-weighed Ru-BINAP catalyst (typically 0.1 mol% relative to the substrate) into an oven-dried, glass-lined autoclave insert.

  • Substrate Introduction: Add the degassed methanol to the catalyst to form a homogeneous solution, followed by the purified methyl 3-hydroxybut-2-enoate.

Hydrogenation Reaction
  • Reactor Sealing: Seal the autoclave insert within the high-pressure reactor housing and remove it from the glovebox.

  • Purging Cycle: Connect the reactor to the H₂ line. Pressurize with H₂ to 5 atm and carefully vent. Repeat this purge cycle three times to ensure the complete displacement of residual argon.

  • Pressurization: Pressurize the autoclave with H₂ to the target pressure of 40 atm.

  • Heating & Agitation: Heat the reactor to 60 °C. Maintain vigorous magnetic stirring (e.g., 400–500 rpm) to ensure optimal gas-liquid mass transfer[4].

  • Reaction Time: Allow the reaction to proceed for 6–12 hours.

Work-up and Isolation
  • Quenching: Cool the reactor to room temperature using an ice-water bath to halt the reaction kinetics.

  • Depressurization: Carefully vent the hydrogen gas in a well-ventilated fume hood[4].

  • Concentration: Transfer the reaction mixture to a round-bottom flask and remove the methanol under reduced pressure via rotary evaporation.

  • Extraction: Extract the resulting residue with a non-polar solvent (e.g., n-hexane, 2 × 10 mL) to separate the product from the catalyst residue[4]. The upper organic phase contains the target product.

Analytical Validation (Self-Validating Step)
  • Yield Determination: Analyze the organic phase via Gas Chromatography (GC) using a standard capillary column (e.g., HP-5) to confirm >99% conversion.

  • Stereochemical Validation: Determine the enantiomeric excess (ee) using Chiral GC (e.g., Supelco BETA DEX column) or Chiral HPLC. Baseline separation of the (R) and (S) methyl 3-hydroxybutyrate enantiomers validates the integrity of the chiral induction and confirms the absence of catalyst racemization[4].

Sources

Application

Application Note: Enantioselective Reduction of Methyl 3-Hydroxybut-2-enoate Substrates

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Chemocatalytic vs. Biocatalytic Workflows, and Self-Validating Protocols Executive Summary & Substr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Chemocatalytic vs. Biocatalytic Workflows, and Self-Validating Protocols

Executive Summary & Substrate Mechanics

The enantioselective reduction of methyl 3-hydroxybut-2-enoate is a critical transformation in the synthesis of chiral active pharmaceutical ingredients (APIs), including statins and antibiotics. Scientifically, methyl 3-hydroxybut-2-enoate is the enol tautomer of methyl acetoacetate (methyl 3-oxobutanoate)[1]. In solution, these two forms exist in a dynamic keto-enol equilibrium.

While the substrate is often supplied and referenced as the enol tautomer, enantioselective reduction pathways typically target the keto carbonyl. The rapid tautomerization ensures that the enol pool is continuously funneled into the reactive keto state. To achieve >99% enantiomeric excess (ee) at process scale, two highly validated methodologies are employed:

  • Chemocatalytic Asymmetric Hydrogenation using Ruthenium-BINAP complexes.

  • Biocatalytic Reduction using engineered whole-cell systems expressing Ketoreductases (KRED) or Alcohol Dehydrogenases (ADH).

G cluster_chemo Chemocatalytic Pathway cluster_bio Biocatalytic Pathway Substrate Methyl 3-hydroxybut-2-enoate (Enol) ⇌ Methyl Acetoacetate (Keto) RuCat Ru(OAc)2(BINAP) + H2 (High Pressure / Methanol) Substrate->RuCat Homogeneous Hydrogenation KRED Engineered KRED / ADH (Whole-Cell E. coli) Substrate->KRED Enzymatic Bioreduction Product Methyl (R)- or (S)-3-hydroxybutyrate (Chiral Building Block) RuCat->Product >99% ee Cofactor GDH / Glucose (Cofactor Recycling) KRED->Cofactor NADP+ KRED->Product >99.9% ee Cofactor->KRED NADPH

Figure 1: Parallel strategies for the enantioselective reduction of methyl 3-hydroxybut-2-enoate substrates.

Method A: Chemocatalytic Asymmetric Hydrogenation (Ru-BINAP)

Mechanistic Rationale (Expertise & Experience)

The asymmetric hydrogenation of β-keto esters using Noyori’s Ru-BINAP catalyst is a cornerstone of industrial chiral synthesis. The choice of solvent is critical here: utilizing an alcoholic solvent like methanol dramatically accelerates the reaction rate compared to aprotic solvents[2]. Mechanistically, this occurs via an "outer-sphere" pathway where the alcoholic solvent facilitates rapid proton transfer to the alkoxide intermediate, which is kinetically favored over direct protonation by molecular hydrogen[2].

Self-Validating Protocol

This protocol utilizes (R)-Ru(OAc)₂((R)-BINAP) to yield methyl (S)-3-hydroxybutyrate. The system is self-validating through isobaric hydrogen uptake monitoring ; the cessation of pressure drop directly correlates to quantitative conversion.

Step-by-Step Methodology:

  • Catalyst Preparation: In a highly controlled argon-filled glovebox, dissolve 0.1 mol% of (R)-Ru(OAc)₂((R)-BINAP) in rigorously degassed anhydrous methanol. Note: Oxygen contamination will irreversibly oxidize the phosphine ligand, killing catalytic activity.

  • Substrate Loading: Add the methyl 3-hydroxybut-2-enoate substrate to the catalyst solution to achieve a Substrate-to-Catalyst (S/C) ratio of 1,000:1.

  • Reactor Setup: Transfer the mixture to a stainless-steel high-pressure autoclave. Purge the headspace with nitrogen (3x), followed by hydrogen gas (3x).

  • Pressurization & Heating: Pressurize the reactor to 50–100 atm of H₂ and heat the jacket to 50 °C.

  • In-Process Control (Validation): Monitor the mass flow controller. The reaction is deemed complete when H₂ consumption flatlines (typically 6–12 hours depending on mixing efficiency).

  • Workup: Vent the reactor safely. Remove methanol under reduced pressure. The crude product can be purified via vacuum distillation to yield the chiral β-hydroxy ester with >99% ee[2].

Method B: Engineered Whole-Cell Biocatalytic Reduction

Mechanistic Rationale (Expertise & Experience)

While chemocatalysis is highly scalable, it requires heavy metals and high-pressure infrastructure. Biocatalysis offers an ambient-condition alternative. Using engineered Escherichia coli that co-expresses a Ketoreductase (KRED) or Carbonyl Reductase (AcCR) alongside a Glucose Dehydrogenase (GDH), researchers can achieve >99.9% ee[3].

The primary bottleneck in biocatalysis is substrate toxicity; high concentrations of the β-keto ester inhibit cellular metabolism[3]. To bypass this, we employ a fed-batch strategy . Furthermore, the GDH enzyme recycles the expensive NADP+ cofactor by oxidizing glucose into gluconic acid[3].

Self-Validating Protocol

This protocol utilizes a pH-stat system. Because glucose oxidation produces gluconic acid, the pH of the bioreactor will drop. By titrating with NaOH to maintain a neutral pH, the volume of base added serves as a real-time, stoichiometric proxy for substrate reduction—making the protocol inherently self-validating[3].

Step-by-Step Methodology:

  • Biocatalyst Preparation: Cultivate the engineered E. coli (harboring AcCR and GDH genes) in LB medium. Harvest via centrifugation and resuspend the resting cells in 100 mM potassium phosphate buffer (pH 6.5) to a cell density of ~20 g/L dry weight[3].

  • Co-Substrate Loading: Add 800 mM of D-glucose to the bioreactor to serve as the electron donor for cofactor regeneration[3].

  • Fed-Batch Substrate Addition: Do not add the methyl 3-hydroxybut-2-enoate all at once. Initiate the reaction by adding a 100 mM pulse of the substrate.

  • pH-Stat Monitoring (Validation): Maintain the reactor at 30 °C with 250 rpm agitation. Set the automated pH-stat to maintain pH 6.5 using 1.0 M NaOH.

  • Continuous Feeding: As the NaOH is consumed (indicating product formation), continuously feed the substrate to maintain an instantaneous concentration below 300 mM, preventing enzyme inhibition[3].

  • Extraction: Once base consumption ceases, centrifuge the mixture to remove cell mass. Extract the aqueous supernatant with ethyl acetate (3x). Dry the organic layer over MgSO₄ and evaporate to yield methyl (R)-3-hydroxybutyrate (up to 85.3% isolated yield, >99.9% ee)[3].

Comparative Data Analysis

The following table summarizes the operational parameters and performance metrics of the two methodologies, allowing process chemists to select the optimal route based on infrastructure and purity requirements.

ParameterChemocatalysis (Ru-BINAP)Biocatalysis (Engineered E. coli)
Catalyst Type Homogeneous Transition MetalWhole-Cell (AcCR / GDH co-expressed)
Typical S/C Ratio 1,000:1 to 10,000:1~50-100 g substrate / L of culture
Operating Temperature 35 °C – 50 °C30 °C
Operating Pressure 50 – 100 atm H₂1 atm (Ambient)
Solvent / Medium Anhydrous MethanolAqueous Phosphate Buffer (pH 6.5)
Enantiomeric Excess (ee) >99%>99.9%
Space-Time Yield High (Continuous flow adaptable)~265 g L⁻¹ d⁻¹ (Fed-batch optimized)[3]
Primary Limitation Requires high-pressure H₂ infrastructureSubstrate toxicity at high batch concentrations

References

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters ACS Publications[Link]

  • Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli National Institutes of Health (PMC)[Link]

  • IUPAC Provisional Recommendations: Selecting names for tautomeric structures International Union of Pure and Applied Chemistry (IUPAC)[Link]

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Method

Application Notes and Protocols: Transition Metal-Catalyzed Cross-Coupling with Methyl 3-Hydroxybut-2-enoate

Introduction Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic chemistry, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic chemistry, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[1][2] These transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, have revolutionized the synthesis of complex molecules, impacting fields from pharmaceuticals to materials science.[1][3]

Methyl 3-hydroxybut-2-enoate, the enol tautomer of methyl acetoacetate, is a versatile and readily available C4 building block. Its structure provides a nucleophilic α-carbon upon deprotonation, making it an ideal partner for a variety of cross-coupling reactions. The enolate generated from this precursor can be coupled with a wide range of electrophiles, providing direct access to β-aryl-β-ketoesters, γ-keto esters, and other valuable synthetic intermediates.[4][5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, field-proven protocols for the most common cross-coupling applications of methyl 3-hydroxybut-2-enoate but also delves into the mechanistic rationale behind the experimental choices, ensuring both successful execution and a deeper understanding of the underlying chemistry.

The Role of Methyl 3-Hydroxybut-2-enoate as an Enolate Precursor

At the heart of these transformations is the generation of a reactive enolate intermediate from methyl 3-hydroxybut-2-enoate. This process is governed by the choice of base, which must be strong enough to deprotonate the enol but compatible with the other reagents and functional groups in the reaction.

Causality of Base Selection: The pKa of the enolic proton is significantly lower than that of the α-proton in the keto tautomer, facilitating selective deprotonation.

  • Weak Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are often sufficient for generating the enolate, especially in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. Their mildness helps prevent side reactions such as ester hydrolysis.

  • Stronger Bases (e.g., NaOt-Bu, LHMDS): These are typically required for C-N and C-O couplings (e.g., Buchwald-Hartwig amination) to facilitate the deprotonation of the amine or alcohol coupling partner and promote the catalytic cycle.[7]

The resulting metal enolate is a soft nucleophile, poised to engage with a transition metal center in a catalytic cycle.[8]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the most mature and widely applied technology for enolate cross-couplings due to its high selectivity and broad functional group tolerance.[8][9] The reactions generally proceed through a Pd(0)/Pd(II) catalytic cycle.

The General Palladium Catalytic Cycle

The canonical mechanism for palladium-catalyzed cross-coupling reactions involves three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[3][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-pseudohalide bond of the electrophile (e.g., an aryl halide), forming a Pd(II) complex.[3]

  • Ligand Exchange/Transmetalation: The enolate, generated in situ, coordinates to the palladium center. In Suzuki-type couplings, this step involves the transfer of an organic group from a boron reagent to the palladium. For enolate couplings, the base facilitates the formation of a palladium-enolate complex.[3][10]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple, forming the new C-C or C-X bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition + R-X trans_complex R-Pd(II)(Enolate)L₂ oa_complex->trans_complex Ligand Exchange / Transmetalation + Enolate⁻, - X⁻ product R-Enolate (Product) trans_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Application Protocol: Suzuki-Miyaura Coupling for β-Aryl-β-ketoester Synthesis

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp³) bonds, coupling the enolate of methyl 3-hydroxybut-2-enoate with aryl or vinyl boronic acids.[1] This protocol provides a direct route to synthetically valuable β-aryl-β-ketoesters.

Experimental Protocol:

  • Vessel Preparation: To a flame-dried Schlenk tube or sealed reaction vial, add the aryl halide (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Through a septum, add methyl 3-hydroxybut-2-enoate (1.1 equiv) followed by a degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.2 M).

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir for 6-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired β-aryl-β-ketoester.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene1001285-95
1-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2.0)Dioxane1101880-90
2-Bromopyridine3-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O90875-85
Note: Yields are representative and based on analogous transformations. Optimization may be required.

Causality Corner: Why SPhos? Bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos are critical for high-yielding couplings, especially with challenging substrates like aryl chlorides.[11] Their steric bulk promotes the reductive elimination step, while their electron-donating ability stabilizes the Pd(0) state and facilitates the initial oxidative addition.[10][11]

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[10][12] This reaction couples the enolate position with primary or secondary amines.

Experimental Protocol:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 equiv) to a dry reaction vial.[7]

  • Reagent Addition: Add the amine (1.2 equiv) and methyl 3-hydroxybut-2-enoate (1.1 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or THF, 0.5 M).

  • Reaction: Seal the vial and stir at a temperature ranging from room temperature to 110 °C for 4-24 hours.

  • Monitoring & Workup: Follow the monitoring and workup procedures described in the Suzuki protocol (Section 2.2).

  • Purification: Purify the crude product by silica gel chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Chlorotoluene | Morpholine | XPhos Pd G3 (2) | NaOt-Bu (1.5) | Toluene | 110 | 16 | 90-98 | | 1-Bromo-3-methoxybenzene | Aniline | BrettPhos Pd G3 (2) | LHMDS (1.5) | THF | 80 | 12 | 88-96 | | 2-Bromonaphthalene | Benzylamine | RuPhos Pd G4 (1.5) | K₃PO₄ (2.0) | Dioxane | 100 | 20 | 85-92 | Note: Yields are representative and based on established literature for similar couplings.[7]

Alternative Catalytic Systems: Expanding the Toolbox

While palladium is the workhorse, nickel and copper catalysts offer unique advantages in terms of cost, reactivity, and sustainability.

  • Nickel Catalysis: Nickel is significantly more cost-effective than palladium and exhibits unique reactivity, particularly in coupling reactions involving C-O bonds (e.g., from aryl ethers or esters).[13][14] Nickel catalysts can also be effective in cross-electrophile couplings, operating through radical-based mechanisms.[8][15]

  • Copper Catalysis: As an earth-abundant and low-toxicity metal, copper is an attractive catalyst for greener chemical processes.[8] Copper-catalyzed reactions, such as the Ullmann condensation and Chan-Lam-Evans coupling, are effective for forming C-N, C-O, and C-S bonds under relatively mild conditions.[16][17]

Experimental Workflow and Best Practices

A successful cross-coupling reaction depends on meticulous experimental technique, particularly the exclusion of oxygen and moisture.

Experimental_Workflow start Start: Assemble Dry Glassware reagents Weigh Solid Reagents (Aryl Halide, Base, Catalyst) start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert liquids Add Liquid Reagents & Solvent (Substrate, Degassed Solvent) inert->liquids reaction Heat and Stir Reaction (Monitor by TLC/LC-MS) liquids->reaction workup Quench and Workup (Filter, Wash, Dry) reaction->workup purify Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: Standard workflow for a cross-coupling reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use a fresh bottle of catalyst or a pre-catalyst. Ensure proper degassing of solvents and inerting of the reaction vessel. Use freshly purified reagents.
Side Product Formation Base-induced hydrolysis of ester; Proto-dehalogenation of aryl halide; Homocoupling of reagents.Use a milder base (e.g., K₂CO₃ instead of NaOt-Bu). Ensure a strictly anhydrous and oxygen-free environment. Optimize catalyst and ligand loading.
Inconsistent Results Trace oxygen or moisture; Variation in reagent quality.Overhaul inert atmosphere technique. Use a glovebox for reagent handling. Standardize reagent sources and purification methods.

Conclusion

Methyl 3-hydroxybut-2-enoate is a highly effective and versatile nucleophile for transition metal-catalyzed cross-coupling reactions. By leveraging well-established palladium, nickel, and copper catalytic systems, researchers can readily access a diverse array of complex molecular architectures. The protocols and insights provided herein serve as a robust foundation for the application of this valuable building block in pharmaceutical discovery, natural product synthesis, and materials science. Mastery of the underlying mechanistic principles and adherence to rigorous experimental technique are paramount to achieving success in these powerful synthetic transformations.

References

  • Vertex AI Search. (2026). Which Enolate Cross Couplings Are Transforming Modern Carbon–Carbon Bonding?
  • Vertex AI Search. (2026). Enabling Enol Formation through Transition Metal Catalysis.
  • Suga, H., et al. (2015). Selective Intermolecular Oxidative Cross-Coupling of Enolates. Journal of the American Chemical Society.
  • ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions.
  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki and Heck Coupling Reactions with (E)-3-Bromobut-2-enoic Acid.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Chiummiento, L., et al. (2012). Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Benchchem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)benzoate.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Organic Chemistry Portal. (2013). Copper-Catalyzed Nondecarboxylative Cross Coupling of Alkenyltrifluoroborate Salts with Carboxylic Acids or Carboxylates: Synthesis of Enol Esters.
  • National Center for Biotechnology Information. (2025). Nickel-Catalyzed Cross-Dehydrogenative Coupling of Aldehydes and Alkenes toward Skipped Enones.
  • The Denmark Group, University of Illinois Urbana-Champaign. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
  • The Dong Group. (2014). Nickel Catalyzed Cross-Couplings involving Carbon – Oxygen Bonds.
  • Odena, C., Talavera, L., & Martin, R. (n.d.). Recent developments in nickel-catalyzed cross-coupling reactions via C–O functionalization. Issuu.
  • PubMed. (2019). Synthesis of Diverse γ-Aryl-β-ketoesters via Aryne Intermediates Generated by C-C Bond Cleavage.
  • Organic Chemistry Portal. (2022). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of methyl 3-hydroxybut-2-enoate during long-term storage

Title: Technical Support Center: Stabilizing Methyl 3-Hydroxybut-2-Enoate During Long-Term Storage Overview Welcome to the Technical Support Center for handling and storing methyl 3-hydroxybut-2-enoate (the enol tautomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Stabilizing Methyl 3-Hydroxybut-2-Enoate During Long-Term Storage

Overview Welcome to the Technical Support Center for handling and storing methyl 3-hydroxybut-2-enoate (the enol tautomer of methyl acetoacetate). This guide is engineered for researchers, analytical chemists, and drug development professionals who require high-fidelity preservation of this beta-keto ester. Because this compound exists in a dynamic keto-enol equilibrium, its structural integrity is highly susceptible to environmental factors.

Part 1: The Causality of Degradation (Mechanistic Insights)

To prevent degradation, we must first understand the chemical causality behind it. Methyl 3-hydroxybut-2-enoate is not a static molecule; it tautomerizes into methyl acetoacetate. The degradation of this compound is primarily driven by two mechanistic pathways:

  • Moisture-Induced Hydrolysis & Decarboxylation : The ester bond is vulnerable to nucleophilic attack by water. This reaction is catalyzed by both strong acids and strong bases[1]. Hydrolysis yields methanol and acetoacetic acid. Acetoacetic acid is inherently unstable at room temperature and rapidly decarboxylates into acetone and carbon dioxide ( CO2​ ). This gas evolution is the primary cause of dangerous pressure buildup in sealed storage vessels.

  • Base-Catalyzed Self-Condensation : In the presence of basic impurities, the molecule can undergo intermolecular Claisen condensation, forming complex oligomers and dehydroacetic acid derivatives, which manifest as a yellowing of the liquid.

DegradationPathway Enol Methyl 3-hydroxybut-2-enoate (Enol Form) Keto Methyl acetoacetate (Keto Form) Enol->Keto Tautomerization Hydrolysis Hydrolysis (+ H2O, Acid/Base) Keto->Hydrolysis Condensation Self-Condensation (Base Catalyzed) Keto->Condensation Acetoacetic Acetoacetic Acid + Methanol Hydrolysis->Acetoacetic Decarboxylation Decarboxylation (- CO2) Acetoacetic->Decarboxylation Acetone Acetone + CO2 Decarboxylation->Acetone Oligomers Oligomeric Products Condensation->Oligomers

Fig 1: Primary degradation pathways of methyl 3-hydroxybut-2-enoate via hydrolysis and condensation.

Part 2: Troubleshooting Guides & FAQs

Q: Why is my stored methyl 3-hydroxybut-2-enoate developing a yellowish tint and a change in pressure? A: A yellowish tint indicates that base-catalyzed self-condensation (oligomerization) has occurred. The pressure buildup is a classic sign of decarboxylation. When ambient moisture breaches the container, it hydrolyzes the ester into acetoacetic acid, which subsequently degrades into acetone and CO2​ gas. dictate keeping the compound strictly separated from oxidants and incompatible materials to prevent these runaway reactions[2][3].

Q: Does temperature significantly impact the degradation kinetics? A: Yes. According to Arrhenius kinetics, lowering the temperature exponentially reduces the rate of ester hydrolysis and tautomeric shifts. The recommends storing the chemical in a cool, dry, well-ventilated area[3]. Maintaining the temperature between 2°C and 8°C is optimal for long-term stability.

Q: Can I store this compound in standard clear glass vials? A: It is highly discouraged. While light is not the primary degradation driver, UV exposure can induce radical pathways over extended periods. Amber borosilicate glass is the standard. Furthermore, ensure the glass is not excessively alkaline, as trace surface alkalinity can catalyze condensation[1].

Quantitative Impact of Storage Conditions on Stability

To assist in your experimental planning, refer to the following self-validating data matrix regarding storage conditions:

Storage ConditionTemperatureAtmosphereExpected Shelf LifePrimary Degradation Risk
Optimal 2°C to 8°CArgon / N2​ > 24 MonthsNegligible
Sub-optimal 20°C to 25°CArgon / N2​ ~ 12 MonthsSlow self-condensation
Poor 20°C to 25°CAmbient Air< 6 MonthsHydrolysis, Decarboxylation
Hazardous > 40°CAmbient Air< 1 MonthRapid hydrolysis, Gas expansion

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system . By incorporating analytical checks (GC-MS/NMR) before and after storage, researchers can definitively prove the efficacy of their storage conditions.

Prerequisites:

  • Fume hood with high-velocity exhaust.

  • Amber borosilicate glass bottles with PTFE-lined septa caps.

  • Schlenk line or ultra-high purity (UHP) Argon gas source.

  • Activated 3Å molecular sieves (baked at 300°C for 4 hours prior to use).

Step-by-Step Methodology:

  • Initial Quality Verification (The Baseline): Before committing the batch to long-term storage, run a baseline 1H -NMR or GC-MS assay. Verify that the purity is >98% and that no acetone or methanol peaks (indicators of prior hydrolysis) are present.

  • Desiccation: Introduce activated 3Å molecular sieves into the storage vessel (approximately 10% w/v). This acts as an internal fail-safe against trace moisture ingress, preventing the initiation of the hydrolysis cascade.

  • Inert Gas Purging: Place the open amber bottle in a fume hood. Using a Schlenk line or a sterile needle attached to a UHP Argon source, gently purge the headspace of the bottle for 3 to 5 minutes. Argon is heavier than air and will blanket the liquid, displacing ambient oxygen and atmospheric moisture.

  • Hermetic Sealing: Immediately cap the bottle using a PTFE-lined septum cap. PTFE is inert and will not react with the ester, unlike standard rubber septa which can leach plasticizers. Wrap the cap junction with Parafilm for an additional moisture barrier.

  • Cold Storage: Transfer the sealed vessel to a monitored cold storage unit set between 2°C and 8°C.

  • Periodic Stability Monitoring: Extract aliquots monthly using a purged syringe through the PTFE septum (to avoid opening the cap and breaking the Argon blanket). Re-run GC-MS to validate that the purity remains >98%.

StorageWorkflow Start 1. Receipt & Assay (GC-MS / NMR) Dry 2. Desiccation (3A Molecular Sieves) Start->Dry Purity >98% Purge 3. Inert Gas Purging (Argon/N2) Dry->Purge Moisture <0.1% Seal 4. Hermetic Sealing (PTFE Septa) Purge->Seal Store 5. Cold Storage (2-8°C, Dark) Seal->Store Monitor 6. Stability Monitoring (Monthly Aliquots) Store->Monitor 30 Days Monitor->Purge Re-seal

Fig 2: Experimental workflow for the long-term storage of methyl 3-hydroxybut-2-enoate.

References

  • National Center for Biotechnology Information (NCBI). "Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem." PubChem,[Link]

  • Cole-Parmer. "Material Safety Data Sheet - Methyl Acetoacetate, 99+%." Cole-Parmer,[Link]

(Note: Methyl 3-hydroxybut-2-enoate is the IUPAC designation for the enol tautomer of methyl acetoacetate. Safety and handling protocols are identical for both tautomeric forms as they exist in equilibrium).

Sources

Optimization

Optimizing yield and selectivity in methyl 3-hydroxybut-2-enoate synthesis pathways

Welcome to the technical support center for the synthesis of methyl 3-hydroxybut-2-enoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl 3-hydroxybut-2-enoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing the yield and stereoselectivity of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and refine your experimental approach.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of methyl 3-hydroxybut-2-enoate, providing a foundational understanding of the key challenges and variables.

Q1: What are the primary synthetic routes to methyl 3-hydroxybut-2-enoate?

The most common and cost-effective starting material for synthesizing methyl 3-hydroxybut-2-enoate is methyl acetoacetate.[1] The core of the synthesis involves the selective transformation of one of the ketone's carbonyl groups. The two main strategies are:

  • Direct Enolate Formation and Trapping: This involves treating methyl acetoacetate with a base to form the enolate, which exists in equilibrium with the starting material. This enolate can then be "trapped" or derivatized.

  • Selective Reduction: This route involves the selective reduction of the ketone carbonyl of methyl acetoacetate, leaving the ester group intact.[2]

The choice of method fundamentally dictates the potential for controlling the E/Z stereochemistry of the resulting double bond.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields often stem from one of several issues:

  • Incomplete Reaction: The equilibrium between the starting material and the product may not be fully shifted towards the product. This can be due to insufficient reaction time, incorrect temperature, or a non-optimal catalyst/reagent stoichiometry.

  • Side Reactions: Methyl acetoacetate is prone to side reactions, such as self-condensation (an aldol-type reaction), especially under basic conditions.

  • Product Instability/Degradation: The product, an enol, can be sensitive to acidic or basic conditions during workup and purification, potentially leading to decomposition or isomerization.

  • Purification Losses: Methyl 3-hydroxybut-2-enoate is a relatively polar and water-soluble compound, which can lead to losses during aqueous workup and extraction.

Q3: How can I control the E/Z selectivity of the double bond?

Controlling the geometry of the double bond is a central challenge. The (Z)-isomer is often the thermodynamically favored product due to the potential for intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl. However, kinetic control can be exerted to favor the (E)-isomer.

  • For (Z)-Selectivity: Conditions that allow for thermodynamic equilibration are generally preferred. Using specific reagents like lithium chloride (LiCl) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in the presence of a trapping agent like p-toluenesulfonyl chloride can strongly favor the (Z)-enol tosylate.[3]

  • For (E)-Selectivity: Achieving high (E)-selectivity often requires a different set of reagents that favor kinetic control. For instance, using a combination of triethylamine (Et3N) and N-methylimidazole with tosyl chloride can yield the (E)-enol tosylate with high selectivity.[3]

Section 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific experimental issues.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low or No Product Formation 1. Inactive Reagents: Base may be old or quenched. Reducing agents (e.g., NaBH₄) may have decomposed.Solution: Use freshly opened or properly stored reagents. Ensure solvents are anhydrous, as moisture will quench strong bases and some reducing agents. Rationale: The formation of the enolate or the reduction of the ketone is critically dependent on the activity of the base or reducing agent.
2. Incorrect Reaction Temperature: Temperature may be too low for the reaction to proceed at a reasonable rate, or too high, promoting decomposition.Solution: Optimize the reaction temperature. For base-mediated reactions, enolate formation is often performed at 0°C or lower to minimize side reactions. Reductions with NaBH₄ are often run at 0°C to room temperature.[4] Rationale: Temperature control is key to balancing reaction rate against the rate of side reactions and product degradation.
Poor E/Z Selectivity 1. Reagent Choice: The choice of base and additives has a profound impact on stereoselectivity.Solution: For high (Z) selectivity, consider the LiCl/TMEDA system. For high (E) selectivity, a triethylamine/N-methylimidazole system has been shown to be effective.[3] Rationale: The coordination of the cation (like Li+) with the enolate can influence the transition state geometry, thereby directing the stereochemical outcome. Different amine bases can also favor different kinetic pathways.
2. Equilibration During Workup: The product mixture may isomerize during aqueous workup or purification if exposed to acidic or basic conditions.Solution: Maintain neutral pH during workup. Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching. Minimize exposure time to silica gel during chromatography. Rationale: The enol product can re-protonate to form the keto tautomer, which can then re-enolize under non-neutral conditions, leading to scrambling of the E/Z ratio.
Product is Impure After Purification 1. Presence of Starting Material: Incomplete conversion.Solution: Increase reaction time or consider a slight excess of the key reagent (e.g., reducing agent). Monitor the reaction by TLC or GC to ensure full consumption of the starting material. Rationale: Driving the reaction to completion is the most straightforward way to avoid this impurity.
2. Aldol Condensation Byproducts: The enolate of methyl acetoacetate can react with another molecule of the starting material.Solution: Add the starting material slowly to the base at a low temperature (e.g., -78 °C to 0 °C) to keep the instantaneous concentration of the enolate low. Rationale: Slow addition and low temperatures disfavor the bimolecular self-condensation reaction relative to the desired intramolecular transformation or reaction with a trapping agent.
3. Over-reduction: In reduction-based pathways, the ester can be reduced to the corresponding diol.Solution: Use a milder reducing agent or control the stoichiometry carefully. Sodium borohydride (NaBH₄) is generally selective for ketones over esters, but prolonged reaction times or elevated temperatures can lead to over-reduction.[4] Rationale: Ketones are more electrophilic and thus react faster with nucleophilic reducing agents than esters. Controlling the conditions exploits this difference in reactivity.

Section 3: Optimized Experimental Protocols

These protocols provide detailed, step-by-step methodologies for achieving high yield and selectivity for both (Z) and (E) isomers, based on the derivatization of the enol.

Protocol 1: High (Z)-Selectivity Synthesis of Methyl 3-(p-Toluenesulfonyloxy)but-2-enoate

This protocol is adapted from a procedure known to produce the (Z)-enol tosylate with high stereoselectivity.[3] The resulting tosylate can then be hydrolyzed to the desired methyl 3-hydroxybut-2-enoate.

Scientist's Note: This procedure utilizes lithium chloride and TMEDA to control the stereochemistry. The lithium cation is believed to chelate with the enolate, favoring the formation of the Z-isomer.

  • Reaction Setup: To a 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and a drying tube, add methyl acetoacetate (17.41 g, 150 mmol) and ethyl acetate (150 mL).

  • Addition of Reagents: To the stirred solution, add lithium chloride (7.63 g, 180 mmol) in one portion. Then, add TMEDA (26.8 mL, 180 mmol) dropwise over 2 minutes.

  • Cooling and Tosyl Chloride Addition: Immerse the flask in an ice bath. Add p-toluenesulfonyl chloride (34.31 g, 180 mmol) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: Stir the resulting white slurry for 1 hour at approximately 5 °C.

  • Quenching: Slowly add water (75 mL) while keeping the internal temperature below 15 °C. The mixture will become biphasic.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (Z)-enol tosylate.

Protocol 2: High (E)-Selectivity Synthesis of Methyl 3-(p-Toluenesulfonyloxy)but-2-enoate

Scientist's Note: This procedure uses a different base system (triethylamine and N-methylimidazole) which kinetically favors the formation of the (E)-isomer.[3]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyl acetoacetate (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.5 M solution.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base and Catalyst Addition: Add triethylamine (1.5 eq) followed by N-methylimidazole (0.1 eq).

  • Tosyl Chloride Addition: Add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM dropwise to the stirred mixture over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Section 4: Visualizing Key Concepts

Diagrams help to clarify the fundamental principles governing the synthesis.

Keto-Enol Tautomerism

The starting material, methyl acetoacetate, exists in a dynamic equilibrium between its keto and enol forms. The synthesis of methyl 3-hydroxybut-2-enoate is essentially a way of "trapping" this enol form.

Caption: Keto-enol tautomerism of methyl acetoacetate.

General Synthesis Workflow

This diagram illustrates the typical sequence of steps in the synthesis and purification process.

Caption: General experimental workflow for synthesis and purification.

References

  • Organic Syntheses Procedure. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from orgsyn.org. [Link]

  • Organic Syntheses Procedure. (n.d.). PREPARATION OF METHYL (Z)-3-(p-TOLUENESULFONYLOXY)BUT-2-ENOATE. Retrieved from orgsyn.org. [Link]

  • Chemsrc. (2025, August 27). methyl (Z)-3-hydroxybut-2-enoate. Retrieved from chemsrc.com. [Link]

  • Organic Syntheses Procedure. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Retrieved from orgsyn.org. [Link]

  • PubChem. (n.d.). Methyl 3-hydroxybut-2-enoate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Publication Synthesis of 2,3,5,6-Tetrasubstituted Tetrahydropyrans via (3,5)- Oxonium-Ene Reaction. Retrieved from rsc.org. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on Stabilizing the Methyl 3-Hydroxybut-2-enoate Enol Tautomer

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the solvent-mediated s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the solvent-mediated stabilization of the methyl 3-hydroxybut-2-enoate enol tautomer. Our focus is to deliver field-proven insights and explain the causality behind experimental choices to ensure the integrity and success of your work.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the keto-enol tautomerism of methyl 3-hydroxybut-2-enoate, providing a foundational understanding of the system.

Q1: What is keto-enol tautomerism and why is it important for methyl 3-hydroxybut-2-enoate?

A1: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a carbonyl compound) and an "enol" form (a compound containing a hydroxyl group attached to a carbon-carbon double bond).[1][2] For methyl 3-hydroxybut-2-enoate, this equilibrium is between its keto tautomer (methyl acetoacetate) and its enol tautomer. The ratio of these two forms can significantly impact the compound's reactivity, as the enol form is a potent nucleophile at the alpha-carbon.[3][4] Understanding and controlling this equilibrium is crucial for predictable outcomes in synthesis and drug development.

Q2: What structural features of methyl 3-hydroxybut-2-enoate's enol form contribute to its stability?

A2: The enol form of methyl 3-hydroxybut-2-enoate, a β-ketoester, is stabilized by two main factors:

  • Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a stable six-membered ring via a hydrogen bond with the carbonyl oxygen of the ester group.[1][5] This internal hydrogen bond is a significant stabilizing factor.[3][6]

  • Conjugation: The C=C double bond of the enol is in conjugation with the C=O double bond of the ester group. This extended π-system delocalizes electron density and increases the molecule's stability.[4][5]

Q3: How do different types of solvents generally affect the keto-enol equilibrium?

A3: Solvents play a critical role in determining the position of the keto-enol equilibrium.[7][8][9] The general trends are:

  • Nonpolar Solvents (e.g., Toluene, Carbon Tetrachloride): These solvents favor the enol form. They do not significantly interact with either tautomer, allowing the stabilizing intramolecular hydrogen bond of the enol to dominate the equilibrium.[6][10] For the similar compound ethyl acetoacetate, the enol content is significantly higher in toluene (19.8%) compared to water (0.4%).[11]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors, which may slightly disrupt the enol's intramolecular hydrogen bond, but they also solvate the more polar keto form. The overall effect can be complex, but often the keto form is favored more than in nonpolar solvents.[6][7]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents strongly favor the keto form. They can form intermolecular hydrogen bonds with both the keto and enol tautomers, but they effectively disrupt the enol's stabilizing intramolecular hydrogen bond.[6][10] This disruption, coupled with the strong solvation of the more polar keto tautomer, shifts the equilibrium significantly towards the keto form.[11]

Q4: Is the keto or enol form of methyl 3-hydroxybut-2-enoate generally more stable?

A4: For most simple aldehydes and ketones, the keto form is significantly more stable.[3][4] However, for β-dicarbonyl compounds like methyl 3-hydroxybut-2-enoate, the stabilizing effects of intramolecular hydrogen bonding and conjugation in the enol form can make the energy difference between the two tautomers very small.[4][5][12] The predominant form in solution is highly dependent on the solvent.[12][13]

II. Troubleshooting Guide

This section provides solutions to specific experimental issues you might encounter.

Issue 1: My ¹H NMR spectrum shows a lower than expected concentration of the enol tautomer in a nonpolar solvent.

Possible Cause & Solution:

  • Cause: Trace amounts of water or other protic impurities in your nonpolar solvent can significantly shift the equilibrium towards the keto form.

  • Troubleshooting Steps:

    • Solvent Purity Check: Ensure you are using a high-purity, anhydrous grade of your nonpolar solvent.

    • Drying azeotropically: If you suspect water contamination, consider drying the solvent over an appropriate drying agent (e.g., molecular sieves) prior to use.

    • Sample Preparation: Prepare your sample under an inert atmosphere (e.g., in a glovebox) to minimize exposure to atmospheric moisture.

Issue 2: The keto-enol equilibrium seems to be shifting during my reaction, leading to inconsistent product yields.

Possible Cause & Solution:

  • Cause: Changes in the reaction medium's polarity or composition over time can alter the tautomeric equilibrium. This can be due to the consumption of reactants, formation of products, or addition of reagents in a different solvent.

  • Troubleshooting Steps:

    • Solvent Matching: Ensure that any reagents added during the reaction are dissolved in the same solvent as the reaction mixture to maintain a consistent solvent environment.

    • Buffering: If the reaction is sensitive to pH changes that could catalyze tautomerization, consider using a non-nucleophilic buffer.

    • Kinetic vs. Thermodynamic Control: Analyze whether your reaction conditions favor kinetic (faster-forming) or thermodynamic (more stable) product formation. The relative rates of tautomerization and your desired reaction can influence the outcome.

Issue 3: I am trying to isolate the enol tautomer, but it keeps converting back to the keto form upon purification.

Possible Cause & Solution:

  • Cause: The enol tautomer is generally in a dynamic equilibrium with the more stable keto form.[3] Purification methods, especially those involving polar solvents (like silica gel chromatography with ethyl acetate/hexane), can promote conversion back to the keto form.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Perform all purification steps under strictly anhydrous conditions.

    • Non-Polar Chromatography: If chromatography is necessary, consider using a less polar stationary phase (e.g., deactivated silica or alumina) and nonpolar eluents.

    • Distillation: For thermally stable compounds, distillation under reduced pressure can be an effective purification method that avoids the use of solvents.

    • In-situ Generation: If the enol is an intermediate for a subsequent reaction, the most effective strategy is often to generate and use it in-situ without attempting to isolate it.

III. Experimental Protocols & Data

Protocol: Quantification of Tautomeric Composition using ¹H NMR Spectroscopy

This protocol outlines the steps to accurately determine the percentage of the enol and keto tautomers of methyl 3-hydroxybut-2-enoate in a given solvent.[14][15][16]

Materials:

  • Methyl 3-hydroxybut-2-enoate (or its keto form, methyl acetoacetate)

  • Deuterated solvents of interest (e.g., CDCl₃, DMSO-d₆, D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately prepare a solution of methyl 3-hydroxybut-2-enoate in the desired deuterated solvent at a known concentration (e.g., 0.1 M).

  • Equilibration: Allow the solution to equilibrate at a constant temperature for a sufficient amount of time (e.g., 24 hours) to ensure the tautomeric equilibrium is reached.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum of the sample. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the signals being integrated) for accurate integration.

  • Signal Identification:

    • Enol Tautomer: Identify the characteristic vinyl proton signal (typically around 5.0-5.5 ppm) and the enolic OH proton (can be broad and variable, often >10 ppm).

    • Keto Tautomer: Identify the characteristic α-methylene protons (CH₂) signal (typically around 3.4-3.7 ppm).

  • Integration and Calculation:

    • Integrate the area of the enol's vinyl proton signal (I_enol).

    • Integrate the area of the keto's α-methylene proton signal (I_keto).

    • Calculate the percentage of the enol tautomer using the following formula, which accounts for the number of protons giving rise to each signal (1H for the enol vinyl proton, 2H for the keto methylene protons):

    % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100

Data Summary: Solvent Effects on Enol Content

The following table summarizes typical enol percentages for a similar β-ketoester, ethyl acetoacetate, in various solvents, illustrating the principles discussed.

SolventSolvent Type% Enol Content (Ethyl Acetoacetate)Reference
WaterPolar Protic0.4%[11]
TolueneNonpolar19.8%[11]
Neat (Liquid)-8.0%[14]
ChloroformWeakly Polar86% (for Acetylacetone)[6]
DMSOPolar Aprotic63% (for Acetylacetone)[6]

Note: Data for methyl 3-hydroxybut-2-enoate may vary but will follow similar trends.

IV. Visualizations

Keto-Enol Tautomerism and Solvent Influence

G cluster_keto Keto Tautomer (Methyl Acetoacetate) cluster_enol Enol Tautomer (Methyl 3-hydroxybut-2-enoate) cluster_solvents Solvent Influence Keto O || CH3-C-CH2-C(=O)OCH3 Enol OH | CH3-C=CH-C(=O)OCH3 Keto->Enol Enolization Nonpolar Nonpolar (e.g., Toluene) Nonpolar->Enol Favors PolarProtic Polar Protic (e.g., Water) PolarProtic->Keto Favors G Start Unexpected Tautomer Ratio Observed in NMR CheckSolvent Is the solvent nonpolar? Start->CheckSolvent CheckPurity Verify solvent purity and dryness. CheckSolvent->CheckPurity Yes CheckReaction Is the issue occurring during a reaction? CheckSolvent->CheckReaction No DrySolvent Dry solvent and re-prepare sample under inert atmosphere. CheckPurity->DrySolvent Reanalyze Re-acquire NMR spectrum. DrySolvent->Reanalyze ProblemSolved Problem Resolved Reanalyze->ProblemSolved AnalyzeConditions Analyze changes in reaction medium over time. CheckReaction->AnalyzeConditions Yes CheckReaction->ProblemSolved No, equilibrium issue in static solvent MatchSolvents Ensure consistent solvent environment for all reagents. AnalyzeConditions->MatchSolvents MatchSolvents->Reanalyze

Caption: A logical workflow for troubleshooting unexpected keto-enol tautomer ratios in experiments.

V. References

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]

  • Introduction to Enols. (n.d.). Chem.libretexts.org. [Link]

  • Oles, P. J., & Garland, C. W. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(7), 1184. [Link]

  • Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

  • Burdett, J. L., & Rogers, M. T. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

  • Eureka by PatSnap. (2026, March 6). Quantifying Enol's Tautomerization Rate Using NMR Spectroscopy. [Link]

  • RSC Publishing. (n.d.). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. [Link]

  • Eureka by PatSnap. (2026, March 6). Optimizing Conditions for Enol Formation in Laboratories. [Link]

  • Wikipedia. (n.d.). Enol. [Link]

  • Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. [Link]

  • PubMed. (2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]

  • ResearchGate. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]

  • Eureka by PatSnap. (2026, March 6). How to Compare Enol Stabilities in Different Solvents. [Link]

  • Chemistry Stack Exchange. (2014, June 4). Major form of methyl 3-hydroxy pent-2-enoate?. [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

  • Chemistry Stack Exchange. (2018, May 20). Why enol content of ethyl acetoacetate is more in toluene than water?. [Link]

Sources

Optimization

Technical Support Center: Advanced Purification of Methyl 3-Hydroxybut-2-enoate Reaction Mixtures

Welcome to the Technical Support Center for the isolation and purification of methyl 3-hydroxybut-2-enoate (the highly reactive enol tautomer of methyl acetoacetate) and its derivatives. In solution, this compound exists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of methyl 3-hydroxybut-2-enoate (the highly reactive enol tautomer of methyl acetoacetate) and its derivatives. In solution, this compound exists in a dynamic equilibrium with its keto form (methyl 3-oxobutanoate). This tautomerism, combined with the molecule's thermal lability and propensity to chelate metals, introduces significant challenges during downstream processing.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you achieve high-purity isolations.

FAQ 1: Chromatographic Resolution & Tautomerism

Q: When purifying my reaction mixture via silica gel flash chromatography, I observe severe peak tailing and a continuous "smear" between two distinct spots. How can I resolve this?

A: This is a classic manifestation of keto-enol tautomerization occurring on the chromatographic timescale. If the rate of interconversion between the keto form and the methyl 3-hydroxybut-2-enoate enol form is similar to their retention times on the column, the molecules continuously change polarity as they travel through the stationary phase. This creates a continuous bridge or smear rather than distinct peaks.

Solution: You must chemically "lock" the enol state prior to purification. A highly effective method is converting the enol into a stable enol tosylate. By utilizing a1 reagent system (LiCl and TMEDA in ethyl acetate), you can selectively trap the (Z)-enol tosylate, completely preventing chromatographic splitting and allowing for straightforward isolation[1].

Protocol 1: Stereoselective (Z)-Enol Trapping
  • Activation: In a nitrogen-flushed flask, dissolve the crude methyl acetoacetate mixture in ethyl acetate. Add LiCl and N,N,N',N'-Tetramethylethylenediamine (TMEDA) at 0–40 °C.

    • Causality: LiCl acts as a mild Lewis acid to coordinate the enol oxygen, while TMEDA stabilizes the intermediate, shifting the equilibrium entirely to the enolate[1].

  • Electrophilic Addition: Add p-Toluenesulfonyl chloride (TsCl) in one portion. Stir for 1 hour.

  • Self-Validating Workup: Quench with water and filter through a Celite® pad. Wash the organic phase with 1 M NaOH and brine.

    • Validation: The complete disappearance of the starting material smear on TLC and the emergence of a single, sharp, non-tailing spot (Rf = 0.21 in 5:1 hexane/AcOEt) visually confirms successful trapping[1].

  • Isolation: Dry over Na₂SO₄ and concentrate under reduced pressure (15–20 mmHg) at 40–45 °C.

EnolTrapping A Reaction Mixture (Keto-Enol Equilibrium) B Add LiCl / TMEDA in EtOAc (0-40°C) A->B Step 1: Activation C Add TsCl (Tosyl Chloride) B->C Step 2: Electrophile D Selective Trapping (Z)-Enol Tosylate C->D Stereoretention E Aqueous Workup (1M NaOH, Brine) D->E Quench & Extract F Pure (Z)-Enol Derivative (>98% ds) E->F Evaporation

Workflow for stereoselective enol trapping to prevent chromatographic peak splitting.

FAQ 2: Catalyst Removal & Thermal Degradation

Q: I am synthesizing β-keto esters via acylation of methyl acetoacetate. How do I efficiently separate the product from unreacted starting materials and metal catalysts without causing thermal degradation?

A: Direct distillation of crude acylation mixtures often leads to decarboxylation or oligomerization due to the high temperatures required. A superior approach utilizes a 2. By forming a barium-enolate complex, you can cleanly acylate the compound and subsequently cleave the complex with methanol at mild temperatures, avoiding thermal stress[2].

Protocol 2: Barium Complexation and Cleavage
  • Complexation: React excess methyl acetoacetate with Barium Oxide (BaO) to form the barium complex.

  • Acylation: Introduce the acid chloride to the suspension to form the α-acyl β-keto ester.

  • Mild Cleavage: Add 2 equivalents of methanol (relative to the acid chloride) and stir at 25–30 °C for 16 hours.

    • Causality: Methanol selectively cleaves the α-acyl β-keto ester from the barium complex at room temperature, bypassing the need for harsh thermal deacylation[2].

  • Precipitation (Self-Validating): Treat the mixture with a 5% H₂SO₄ solution.

    • Validation: The immediate formation of a dense, white, insoluble BaSO₄ precipitate visually confirms the complete displacement and removal of barium ions from the organic phase[2].

  • Recovery & Distillation: Filter the BaSO₄, recover the solvent, and perform high-vacuum distillation (e.g., 1 Torr at 122–123 °C) to isolate the pure β-keto ester[2].

BaComplexation N1 Crude Mixture (Excess Enol + Acid Chloride) N2 Add Barium Oxide (BaO) N1->N2 N3 Barium-Enolate Complex N2->N3 Complexation N4 Acylation N3->N4 C-Acylation N5 Cleavage with Methanol (25-30°C, 16h) N4->N5 Deacylation N6 Filter BaSO4 (using 5% H2SO4) N5->N6 Acidic Quench N7 Vacuum Distillation (Pure β-Keto Ester) N6->N7 Product Isolation

Barium oxide-mediated acylation and purification of β-keto esters.

FAQ 3: Continuous Flow & Greener Extractions

Q: My batch oximation of methyl acetoacetate requires massive amounts of solvent for aqueous extraction due to severe emulsion formation. How can I scale this sustainably?

A: Emulsions in these systems are typically caused by the amphiphilic nature of the partially reacted enolates and byproducts. Transitioning to a3 and membrane separation completely bypasses batch emulsion issues[3].

Protocol 3: Continuous Flow Inline LLE
  • Feed Preparation: Load neat methyl acetoacetate, neat acetic acid, and a 6 M aqueous NaNO₂ solution into separate syringe pumps.

    • Causality: Using neat reagents and highly concentrated aqueous streams minimizes the total volume, drastically reducing the mass intensity of the process[3].

  • Oximation & Extraction: Pump the streams through a fluoropolymer (PFA) coiled reactor (0.8 mm i.d.) to generate nitrous acid in situ and effect the oximation[3].

  • Inline Separation (Self-Validating): Route the biphasic output directly into a membrane separator equipped with a hydrophobic membrane.

    • Validation: The immediate, continuous elution of the organic phase (product) from the hydrophobic outlet, with zero aqueous breakthrough, visually confirms the elimination of emulsion issues and successful phase separation[3].

FlowLLE F1 Neat Methyl Acetoacetate R1 PFA Coiled Reactor (Continuous Oximation) F1->R1 Syringe Pumps F2 Neat Acetic Acid F2->R1 Syringe Pumps F3 6M Aqueous NaNO2 F3->R1 Syringe Pumps S1 Inline Membrane Separator (Hydrophobic Membrane) R1->S1 Biphasic Mixture O1 Organic Phase (Pure Product) S1->O1 Differential Wetting W1 Aqueous Waste (Salts) S1->W1 Rejection

Continuous flow oximation and inline membrane separation workflow.

Quantitative Data Summary

The following table summarizes the expected yields, purities, and core advantages of the advanced purification techniques discussed above:

Purification TechniqueTarget DerivativeKey ParametersYield / PurityCausality / Advantage
Vacuum Rectification Methyl acetoacetate (Crude)120 °C insulation, rectifying tower98.7% yield, 99.7% purityPrevents thermal decarboxylation; efficiently removes amine-type ionic liquid catalysts[4].
Enol-Trapping (Z)-Enol TosylateLiCl/TMEDA, EtOAc, 0–40 °C86% yield, ≥98% dsChemically locks the tautomeric state to prevent chromatographic tailing and peak splitting[1].
Barium Complexation β-Keto EstersBaO, MeOH cleavage (25-30 °C)67–84% yield, 96% GC puritySelective precipitation of BaSO₄ allows easy recovery of excess starting material without thermal stress[2].
Inline Membrane LLE Methyl Oximino AcetoacetateNeat reactants, 6 M NaNO₂Mass intensity 3.9Differential membrane wetting prevents emulsion formation during aqueous workup[3].
References
  • Stereoselective Synthesis of (Z)- and (E)-Enol Tosylates from β-Keto Esters. Organic Syntheses Procedure. 1

  • Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. ACS Publications (Organic Process Research & Development).2

  • Continuous Flow Synthesis of Methyl Oximino Acetoacetate: Accessing Greener Purification Methods with Inline Liquid–Liquid Extraction and Membrane Separation Technology. ACS Sustainable Chemistry & Engineering. 3

  • Preparation method of methyl acetoacetate (CN103450017B). Google Patents. 4

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: Methyl 3-hydroxybut-2-enoate vs. Ethyl 3-hydroxybut-2-enoate

An In-Depth Technical Guide to β-Keto Ester Enol Tautomers in Synthetic Chemistry Introduction: The Keto-Enol Tautomerism Context In the realm of synthetic organic chemistry and drug development, β-keto esters are indisp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to β-Keto Ester Enol Tautomers in Synthetic Chemistry

Introduction: The Keto-Enol Tautomerism Context

In the realm of synthetic organic chemistry and drug development, β-keto esters are indispensable building blocks. Methyl acetoacetate (MAA) and ethyl acetoacetate (EAA) are two of the most ubiquitous reagents in this class. While they are typically drawn and conceptualized in their diketone (keto) forms, their reactivity in carbon-carbon bond-forming reactions is fundamentally governed by their enol tautomers: methyl 3-hydroxybut-2-enoate and ethyl 3-hydroxybut-2-enoate [1].

Understanding the subtle reactivity differences between these two enol forms is critical for optimizing yields in multicomponent syntheses, biocatalytic reductions, and transesterification workflows.

Mechanistic Foundations: Tautomeric Causality

The equilibrium between the keto and enol forms is a dynamic, self-adjusting system that is highly sensitive to the solvent environment. The enol form is thermodynamically stabilized by a six-membered intramolecular hydrogen bond between the enol hydroxyl proton and the ester carbonyl oxygen [2].

  • Non-polar solvents (e.g., toluene, chloroform) do not compete for hydrogen bonding, thereby preserving the intramolecular stabilization and shifting the equilibrium toward the enol form.

  • Polar protic solvents (e.g., water, ethanol) engage in intermolecular hydrogen bonding with the highly polarized keto carbonyls. This external stabilization disrupts the enol's intramolecular hydrogen bond, drastically reducing the enol content in solution.

KetoEnol Keto Keto Tautomer (β-Keto Ester) Enol Enol Tautomer (3-hydroxybut-2-enoate) Keto->Enol Intramolecular H-bond (Favored in Non-polar Solvents) Enol->Keto Intermolecular H-bond (Favored in Polar Protic Solvents)

Figure 1: Solvent-dependent equilibrium between the keto and enol tautomers.

Reactivity Comparison: Methyl vs. Ethyl Enolates

While the structural difference between methyl 3-hydroxybut-2-enoate and ethyl 3-hydroxybut-2-enoate is merely a single methylene unit (-CH₂-) in the ester alkoxy group, this variation manifests in two distinct reactivity profiles:

Steric Profile

The methyl group is sterically less demanding than the ethyl group. During a nucleophilic attack—such as the enol α-carbon attacking an electrophilic center—the reduced steric bulk of the methyl ester lowers the activation energy of the transition state. This allows methyl 3-hydroxybut-2-enoate to approach bulky electrophiles with a more favorable collision trajectory, often translating to faster reaction kinetics in crowded multicomponent reactions like the Knoevenagel condensation.

Electronic Profile

The ethyl group exerts a marginally stronger positive inductive (+I) effect compared to the methyl group. This slightly increases the electron density on the ester carbonyl oxygen in EAA, making it marginally less electrophilic than MAA. Consequently, MAA's enol form is often preferred when the ester group itself must undergo subsequent transesterification or nucleophilic acyl substitution, as the methyl ester is a superior leaving group.

Quantitative Data: Solvent Effects and Reaction Yields

To objectively compare their performance, we evaluate their tautomeric distribution and their efficiency in a standardized synthetic pathway. The enol contents of both reagents follow nearly identical solvent-dependent trends, though MAA typically exhibits slightly higher reactivity in condensation reactions due to the aforementioned steric advantages.

Table 1: Solvent Effects on Tautomeric Equilibrium [4]

Solvent Dielectric Constant (ε) Ethyl 3-hydroxybut-2-enoate (%) Methyl 3-hydroxybut-2-enoate (%)
Water (D₂O) 80.1 ~0.4 ~0.5
Ethanol (d₆) 24.5 ~8.0 ~8.5
Chloroform (CDCl₃) 4.8 ~16.2 ~17.0

| Toluene (d₈) | 2.4 | ~19.8 | ~21.0 |

Table 2: Comparative Performance in the Biginelli Reaction

Enol Tautomer Steric Hindrance Electrophilicity of Ester Reaction Time (h) Isolated Yield (%)
Methyl 3-hydroxybut-2-enoate Low High 6.0 85 - 88

| Ethyl 3-hydroxybut-2-enoate | Moderate| Moderate | 7.0 | 78 - 82 |

The Biginelli Reaction: A Case Study in Enol Reactivity

The Biginelli reaction is a classic multicomponent condensation used to synthesize dihydropyrimidinones (DHPMs)—a privileged scaffold in pharmacology, notably acting as calcium channel blockers [3]. The reaction relies on the in situ formation of an acyl imine from an aryl aldehyde and urea, followed by the nucleophilic addition of the β-keto ester enol.

Because the rate-limiting step involves the nucleophilic attack of the enol onto the bulky acyl imine, the steric profile of the enol is critical. Methyl 3-hydroxybut-2-enoate consistently demonstrates superior nucleophilicity in this context due to its minimized steric footprint.

Biginelli Aldehyde Aryl Aldehyde Imine Acyl Imine Intermediate Aldehyde->Imine H+ Catalyst Urea Urea Urea->Imine Enol 3-hydroxybut-2-enoate (Methyl or Ethyl) Addition Nucleophilic Addition Enol->Addition C-C Bond Formation Imine->Addition Product Dihydropyrimidinone (DHPM) Addition->Product Cyclization & Dehydration

Figure 2: Biginelli reaction mechanism highlighting the nucleophilic attack of the enol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify success at each stage.

Protocol A: NMR Quantification of Enol Content

Objective: Determine the keto-enol equilibrium ratio of MAA and EAA in different solvents. Causality: ¹H-NMR is the most direct method to quantify tautomers because the exchange rate between keto and enol forms is slow on the NMR timescale at room temperature, allowing distinct signals for each tautomer to be integrated without signal coalescence.

  • Sample Preparation: Prepare 0.5 M solutions of MAA and EAA in CDCl₃ (non-polar, favors enol) and D₂O (polar protic, favors keto).

  • Acquisition: Acquire a standard ¹H-NMR spectrum at 298 K.

  • Integration & Validation: Self-Validation Checkpoint: Identify the enol vinyl proton (a sharp singlet at ~5.0 ppm) and the keto methylene protons (a singlet at ~3.4 ppm). The presence of the hydrogen-bonded enol hydroxyl proton can also be observed far downfield (~12.0 ppm) in CDCl₃.

  • Calculation: Calculate the enol percentage using the integration ratio: % Enol =[I(vinyl) / (I(vinyl) + (I(methylene)/2))] × 100 (Note: The division by 2 accounts for the two protons in the methylene group versus the single vinyl proton).

Protocol B: Comparative Biginelli Synthesis of DHPMs

Objective: Synthesize and compare the yield of 5-(methoxycarbonyl)- and 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one. Causality: A Brønsted acid (like HCl) is used to activate the aldehyde, facilitating the formation of the acyl imine intermediate. Ethanol is chosen as the solvent to ensure the solubility of all three components at reflux while allowing the product to precipitate upon cooling.

  • Reaction Setup: In two separate 50 mL round-bottom flasks, add benzaldehyde (10 mmol) and urea (15 mmol).

  • Enol Addition: To Flask A, add methyl acetoacetate (10 mmol). To Flask B, add ethyl acetoacetate (10 mmol).

  • Catalysis: Add 5 drops of concentrated HCl to each flask, followed by 15 mL of ethanol.

  • Reflux & Monitoring: Heat both mixtures to reflux. Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexane:Ethyl Acetate 6:4). The disappearance of the UV-active benzaldehyde spot (R_f ~0.7) and the appearance of a new, lower R_f spot (~0.3) confirms product formation. MAA typically reaches completion 30-60 minutes faster than EAA.

  • Isolation: Cool the flasks to 0°C in an ice bath. The DHPM products will precipitate. Filter the solids under vacuum and wash with cold ethanol.

  • Validation: Self-Validation Checkpoint 2: Obtain a ¹H-NMR spectrum. For the EAA product, expect a distinct quartet (~4.0 ppm) and triplet (~1.1 ppm) for the ethyl group. For the MAA product, expect a sharp singlet (~3.5 ppm) for the methoxy group. The presence of a singlet at ~5.4 ppm (the chiral C4 proton) validates the successful formation of the dihydropyrimidine ring.

References

  • Folkendt, M. M., Weiss-Lopez, B. E., Chauvel, J. P., & True, N. S. "Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate." The Journal of Physical Chemistry (1985). URL:[Link]

  • Wikipedia Contributors. "Ethyl acetoacetate." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Wikipedia Contributors. "Biginelli reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Roberts, J. D., & Caserio, M. C. "4.4: Ethyl Acetoacetate and Its Enol Form." Chemistry LibreTexts. URL:[Link]

Comparative

A Comparative Guide to the Validation of HPLC Analytical Methods for Methyl 3-hydroxybut-2-enoate Quantification

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. High-Performance Liquid Chromatography (HPLC...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. High-Performance Liquid Chromatography (HPLC) stands as a principal technique for this purpose, offering high resolution and sensitivity. However, the reliability of HPLC data hinges on the rigorous validation of the analytical method. This guide provides an in-depth, technically-grounded comparison of key aspects of HPLC method validation for the quantification of methyl 3-hydroxybut-2-enoate, a small, functionalized organic molecule.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, ensuring that the described protocols are self-validating systems. All key claims and standards are supported by authoritative sources to provide a comprehensive and trustworthy resource.

The Analyte: Methyl 3-hydroxybut-2-enoate

Before delving into method validation, understanding the physicochemical properties of the analyte is crucial for developing a robust HPLC method.

PropertyValue
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.11 g/mol [2]
Boiling Point 216.5 °C at 760 mmHg
LogP 0.62120
Chemical Structure A β-keto ester, capable of keto-enol tautomerism.

The presence of a conjugated system (C=C-C=O) in methyl 3-hydroxybut-2-enoate makes it amenable to UV detection. Its polar nature, indicated by the LogP value, suggests that reversed-phase HPLC is a suitable analytical approach. The potential for keto-enol tautomerism necessitates careful control of mobile phase pH to ensure consistent chromatographic behavior.

Proposed HPLC Method for Quantification

Based on the analysis of similar small, unsaturated esters, a reversed-phase HPLC method is proposed as the primary analytical technique. A comparison with a potential alternative, such as Gas Chromatography (GC), is also presented.

ParameterProposed RP-HPLC MethodAlternative: Gas Chromatography (GC)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Capillary column with a polar stationary phase
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) with 0.1% Formic AcidInert carrier gas (e.g., Helium, Nitrogen)
Flow Rate 1.0 mL/minDependent on column dimensions
Detection UV at 210 nmFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Temperature Ambient or controlled at 25 °CTemperature-programmed oven
Injection Volume 10 µL1 µL (split or splitless injection)

Rationale for Method Selection: The proposed RP-HPLC method is chosen for its simplicity, robustness, and wide applicability in pharmaceutical analysis. The C18 column provides excellent retention for moderately polar compounds. The acidic mobile phase suppresses the ionization of the hydroxyl group, leading to better peak shape and retention time stability. UV detection at a low wavelength is selected to maximize sensitivity, as the chromophore is a simple conjugated system.

The Cornerstone of Reliability: HPLC Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation Dev Develop HPLC Method Opt Optimize Parameters (Mobile Phase, Flow Rate, etc.) Dev->Opt SST_Dev Perform Initial System Suitability Opt->SST_Dev Specificity Specificity (Forced Degradation) SST_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Use SOP->Routine

Caption: Workflow for HPLC Method Validation.

System Suitability

Before any validation experiments, the suitability of the chromatographic system must be established. This ensures that the equipment is performing correctly on the day of analysis.

Experimental Protocol:

  • Prepare a standard solution of methyl 3-hydroxybut-2-enoate at a known concentration (e.g., 50 µg/mL).

  • Inject the standard solution six replicate times.

  • Calculate the system suitability parameters.

Acceptance Criteria & Comparison:

ParameterAcceptance Criteria (ICH/USP)Hypothetical Method A (Proposed)Alternative Method B (e.g., different column/mobile phase)
Tailing Factor (T) T ≤ 2.01.11.5
Theoretical Plates (N) N > 200055003500
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%0.5%1.2%
%RSD of Retention Time %RSD ≤ 1.0%0.2%0.8%

Interpretation: Method A demonstrates superior column efficiency (higher theoretical plates) and better peak symmetry (lower tailing factor) compared to Method B, indicating a more robust and reliable system for quantification.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.

Experimental Protocol (Forced Degradation):

  • Acid Hydrolysis: Reflux the analyte in 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux the analyte in 0.1 M NaOH at 60°C for 2 hours.[3][4][5][6]

  • Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.

Data Presentation:

Stress Condition% Degradation of Methyl 3-hydroxybut-2-enoateObservations
Acid Hydrolysis ~15%One major degradation product observed.
Base Hydrolysis ~25%Two major degradation products observed.
Oxidative Degradation ~10%One minor degradation product observed.
Thermal Degradation < 5%No significant degradation.
Photolytic Degradation ~8%One minor degradation product observed.

Interpretation: The proposed HPLC method should be able to separate the intact methyl 3-hydroxybut-2-enoate peak from all degradation products formed under stress conditions. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the analyte peak is spectrally pure in the presence of its degradants. The significant degradation under hydrolytic conditions is expected for an ester.[3][4][5][6]

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of methyl 3-hydroxybut-2-enoate.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration and perform linear regression analysis.

Data Presentation & Comparison:

ParameterAcceptance CriteriaHypothetical Method AAlternative Method B
Correlation Coefficient (r²) r² ≥ 0.9990.99980.9985
Y-intercept Close to zero1052500
Range (µg/mL) 80% to 120% of test concentration25 - 12525 - 125

Interpretation: Method A exhibits excellent linearity with a correlation coefficient very close to 1 and a y-intercept close to the origin, indicating a strong linear relationship and minimal bias. Method B's lower correlation coefficient and higher y-intercept suggest it may be less reliable for quantification across the specified range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Experimental Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known amounts of methyl 3-hydroxybut-2-enoate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation & Comparison:

Concentration LevelAcceptance Criteria (% Recovery)Hypothetical Method A (% Recovery)Alternative Method B (% Recovery)
80% 98.0 - 102.0%99.5%97.5%
100% 98.0 - 102.0%100.2%103.0%
120% 98.0 - 102.0%99.8%98.0%
Mean Recovery 98.0 - 102.0%99.8%99.5%

Interpretation: Both methods show acceptable mean recovery. However, Method A demonstrates more consistent recovery across all concentration levels, with all values falling well within the acceptance criteria. Method B shows some results at the edge of the acceptable range, suggesting it might be less accurate.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Presentation & Comparison:

Precision LevelAcceptance Criteria (%RSD)Hypothetical Method A (%RSD)Alternative Method B (%RSD)
Repeatability ≤ 2.0%0.6%1.8%
Intermediate Precision ≤ 2.0%0.9%2.5% (Fails)

Interpretation: Method A demonstrates excellent precision, with low %RSD values for both repeatability and intermediate precision. Method B fails the acceptance criteria for intermediate precision, indicating that the method is not reproducible under different conditions and is therefore not suitable for routine use.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on Signal-to-Noise ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Inject solutions at these concentrations to confirm the ratios.

Data Presentation & Comparison:

ParameterAcceptance CriteriaHypothetical Method AAlternative Method B
LOD (µg/mL) S/N ratio ≥ 3:10.050.15
LOQ (µg/mL) S/N ratio ≥ 10:10.150.50

Interpretation: Method A is significantly more sensitive than Method B, with lower LOD and LOQ values. This would be particularly important for the analysis of low-level impurities or for applications requiring high sensitivity.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time.

  • Analyze the system suitability of the standard solution under each varied condition.

Data Presentation & Comparison:

Parameter VariedVariationSystem Suitability Parameters for Method ASystem Suitability Parameters for Method B
Flow Rate ± 0.1 mL/minPassTailing factor > 2.0
Mobile Phase Composition ± 2% AcetonitrilePassResolution between analyte and impurity < 1.5
Column Temperature ± 2 °CPassPass

Interpretation: Method A is robust to small changes in flow rate and mobile phase composition, with all system suitability parameters remaining within the acceptance criteria. Method B is not robust, as minor changes in key parameters lead to system suitability failures. This indicates that Method B would be unreliable in a routine laboratory setting where minor variations are inevitable.

Conclusion: A Validated Method is a Trustworthy Method

The validation of an HPLC method is a comprehensive process that provides documented evidence of its suitability for the intended analytical application. This guide has demonstrated, through a comparative approach, how a well-developed and validated HPLC method (Method A) for the quantification of methyl 3-hydroxybut-2-enoate consistently outperforms a less optimized alternative (Method B) across all key validation parameters.

For researchers and drug development professionals, the investment in thorough method validation is not merely a regulatory requirement; it is the foundation of data integrity, product quality, and ultimately, patient safety. The detailed protocols and comparative data presented herein serve as a practical guide for establishing a robust, reliable, and scientifically sound HPLC analytical method.

References

  • PubChem. Methyl 3-hydroxybut-2-enoate. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. [Link]

  • Portal AmeliCA. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • Quimica.es. Acid hydrolysis of esters. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • PubChemLite. Methyl 3-hydroxybut-2-enoate (C5H8O3). [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-hydroxybut-2-enoate

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Methyl 3-hydroxybut-2-enoate, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Methyl 3-hydroxybut-2-enoate, a beta-keto ester, is a valuable building block, but its safe handling is paramount. This guide moves beyond a simple checklist to provide a procedural and logical framework for its use, ensuring that every step is part of a self-validating safety system. The protocols outlined here are designed to provide essential, immediate safety and logistical information, empowering you to work with confidence and security.

The Hierarchy of Controls: A Foundational Safety Paradigm

Before we even consider personal protective equipment (PPE), we must apply the hierarchy of controls. This established risk-reduction framework prioritizes the most effective safety measures. PPE, while essential, is the last line of defense. Our primary goal is to engineer out the hazard.

  • Elimination/Substitution: While not always possible, consider if a less hazardous chemical could achieve the same synthetic outcome.

  • Engineering Controls: These are physical changes to the workspace that isolate you from the hazard. For Methyl 3-hydroxybut-2-enoate, this is the most critical step.

  • Administrative Controls: These are the procedures and work practices you follow, such as standard operating procedures (SOPs) and training.

  • Personal Protective Equipment (PPE): This is the equipment you wear to protect yourself from hazards that remain after implementing other controls.

Engineering Controls: Your Primary Shield

The single most important engineering control for handling Methyl 3-hydroxybut-2-enoate is a properly functioning chemical fume hood .[1][2] All operations involving this chemical—including weighing, transferring, and use in reactions—must be conducted within a fume hood.

Causality: The rationale is twofold. First, it addresses the inhalation hazard by capturing and exhausting any vapors or mists that may be generated, which is crucial as the toxicological properties may not be fully investigated.[3] Second, the sash of the fume hood provides a physical barrier against splashes and unforeseen reactions.

Personal Protective Equipment (PPE): The Essential Last Barrier

While the fume hood contains the hazard, PPE is your direct barrier of protection against accidental contact. The following PPE is mandatory for all work with Methyl 3-hydroxybut-2-enoate.

Eye and Face Protection

Standard safety glasses are insufficient. The potential for splashes requires more robust protection.

  • Primary Protection: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are required.[4][5] These provide a seal around the eyes, protecting from splashes from all angles.

  • Secondary Protection: When handling larger quantities (>100 mL) or performing operations with a higher risk of splashing (e.g., quenching a reaction, pressure changes), a full-face shield must be worn in addition to chemical splash goggles.[3][4]

Hand Protection

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Selection: Impervious gloves, such as nitrile gloves, are recommended.[2][6] Always inspect gloves for tears or pinholes before use.[7]

  • Proper Technique: Never wear gloves outside of the laboratory area.[8] When removing gloves, use a technique that avoids touching the outer, contaminated surface with your bare skin.[3] Dispose of contaminated gloves immediately in the designated chemical waste container.[3]

Body Protection and Apparel
  • Laboratory Coat: A flame-resistant lab coat is recommended, given that related compounds are classified as flammable or combustible liquids.[5][9] It should be fully buttoned to protect your clothing and skin.

  • Personal Apparel: Long pants and closed-toe shoes are mandatory in any laboratory setting.[7][8] Loose clothing and long hair should be confined.[7]

Respiratory Protection

Under normal operating conditions within a certified chemical fume hood, respiratory protection is not typically required.[5][10] However, it is crucial for emergency situations.

  • Emergency Use: In the event of a large spill or a failure of the ventilation system, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][6] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Summary of Required Personal Protective Equipment

Protection LevelEquipmentStandard/SpecificationWhen to Use
Eye/Face Chemical Splash GogglesANSI Z87.1 / EN 166Always when handling the chemical.[4][5]
Full Face ShieldN/AIn addition to goggles when handling large volumes or during high-splash risk procedures.[3][4]
Hand Nitrile GlovesCheck manufacturer for chemical compatibilityAlways when there is any risk of contact.[2][6]
Body Flame-Resistant Lab CoatN/AAlways when handling the chemical.
Long Pants & Closed-Toe ShoesN/AAlways in the laboratory.[7]
Respiratory NIOSH-Approved RespiratorOrganic Vapor CartridgeEmergency use only (e.g., large spills, ventilation failure).[4][6]

Operational and Disposal Plans

A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the lab.

Experimental Protocol: Safe Handling Workflow
  • Preparation: Before beginning, ensure all required engineering controls and PPE are in place and functional. Confirm that an eyewash station and safety shower are accessible and unobstructed.[2]

  • Aliquotting: Conduct all transfers within the chemical fume hood. Use appropriate tools (e.g., pipettes with mechanical aids, never mouth pipetting) to minimize aerosol generation.[11]

  • Reaction: Keep the reaction vessel within the fume hood. Keep the sash at the lowest practical height.

  • Post-Handling: After use, decontaminate any surfaces that may have come into contact with the chemical.[12] Wash hands thoroughly with soap and water after removing gloves.[4][7]

G Diagram 1: Safe Handling & Disposal Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure & Disposal cluster_emergency Emergency Response PREP1 Verify Fume Hood Function PREP2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) PREP1->PREP2 PREP3 Locate & Verify Eyewash/Shower Access PREP2->PREP3 H1 Aliquot Chemical PREP3->H1 Begin Work H2 Perform Reaction H1->H2 H3 Quench/Work-up H2->H3 C1 Segregate Waste (Liquid, Solid, Sharps) H3->C1 Procedure Complete C2 Decontaminate Work Area C1->C2 C3 Doff PPE Correctly C2->C3 C4 Wash Hands Thoroughly C3->C4 E1 SPILL DETECTED E2 Evacuate Area & Alert Others E1->E2 E3 Consult SDS & Don Respirator (if needed) E2->E3 E4 Contain with Inert Absorbent Material E3->E4 E5 Collect & Place in Sealed Waste Container E4->E5

Caption: Workflow for safe handling, disposal, and emergency response.

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.[4]

  • Containment: Wearing appropriate PPE (including respiratory protection if necessary), contain the spill using an inert absorbent material like vermiculite, sand, or diatomite. Do not use combustible materials like paper towels to absorb large spills.

  • Collection: Carefully collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

All waste containing Methyl 3-hydroxybut-2-enoate, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.

  • Segregation: Do not mix with other waste streams. Keep in a dedicated, sealed, and clearly labeled waste container.

  • Consultation: Arrange for disposal through a licensed professional waste disposal service, in strict accordance with all local, state, and national regulations.[1][4]

By integrating these engineering controls, personal protective equipment, and procedural guidelines, you create a robust safety system that protects you, your colleagues, and your research.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Chemsrc. (n.d.). methyl (Z)-3-hydroxybut-2-enoate | CAS#:4525-25-1. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxybut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxybut-3-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

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